molecular formula C36H28O6 B8019578 Neoprzewaquinone A

Neoprzewaquinone A

Cat. No.: B8019578
M. Wt: 556.6 g/mol
InChI Key: SXQCYGZVSVUMEL-QGMBQPNBSA-N
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Description

Neoprzewaquinone A is a useful research compound. Its molecular formula is C36H28O6 and its molecular weight is 556.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2E)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O6/c1-17-7-5-9-24-22(12-14-26-30(24)34(40)32(38)28-20(4)16-42-36(26)28)18(2)8-6-10-23-21(17)11-13-25-29(23)33(39)31(37)27-19(3)15-41-35(25)27/h8,11-16H,1,5-7,9-10H2,2-4H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCYGZVSVUMEL-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CCC2=C(C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C(=C)CCCC5=C1C=CC6=C5C(=O)C(=O)C7=C6OC=C7C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Neoprzewaquinone A: An In-Depth Technical Guide to its Isolation, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO) is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology and for smooth muscle relaxation. This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of this compound, with a focus on presenting detailed experimental protocols and structured data for researchers in drug discovery and development.

Physicochemical Properties

This compound is a lipophilic compound belonging to the tanshinone class of diterpenoids. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C36H28O6PubChem
Molecular Weight 556.6 g/mol PubChem
Appearance Red solid powder(Yan et al., 2022)
IUPAC Name (2E)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.0⁶,¹⁸.0⁷,¹⁵.0¹⁰,¹⁴.0²⁴,³².0²⁷,³¹]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetronePubChem

Isolation of this compound from Salvia miltiorrhiza

The isolation of this compound from its natural source involves extraction followed by chromatographic purification. Two primary methods have been described in the literature, offering different scales and purities.

Experimental Protocol 1: High-Speed Counter-Current Chromatography (HSCCC)

This method allows for the preparative separation of this compound in a single step with high purity.

1. Extraction:

  • The dried roots of Salvia miltiorrhiza Bunge are ground into a powder.

  • The powdered material is extracted with ethyl acetate under reflux.

  • The resulting extract is concentrated to yield a crude extract.

2. HSCCC Purification:

  • A two-phase solvent system is prepared with light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).

  • The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.

  • The crude extract (e.g., 400 mg) is subjected to HSCCC separation.

  • Fractions are collected and analyzed, typically by HPLC, to identify those containing this compound.

Yield and Purity: From 400 mg of crude extract, 25.6 mg of this compound was obtained with a purity of 93.2% as determined by HPLC area normalization.

Experimental Protocol 2: Column Chromatography (Adapted from analogue isolation)

This protocol outlines a more general approach that can be adapted for the isolation of this compound, based on the successful isolation of a close analogue.

1. Extraction:

  • Crushed and blended dried S. miltiorrhiza roots are extracted three times with 80-90% ethanol under reflux for 1 hour each time.

  • The solvent is recovered under reduced pressure to obtain a concentrated extract.

2. Initial Fractionation:

  • The concentrated extract is dispersed in water and subjected to AB-8 macroporous adsorption resin column chromatography.

  • The column is eluted with a methanol/water mixture (e.g., 80:20 v/v) to collect the diterpene quinone fraction.

  • This fraction is concentrated until no alcohol smell remains.

3. Final Purification:

  • The concentrated diterpene quinone fraction is filtered and further purified by C18 reverse phase chromatography.

  • An acetonitrile/water mixture (e.g., 62:38 v/v) is used as the mobile phase, with detection at 270 nm.

  • Fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound.

G cluster_extraction Extraction cluster_purification Purification cluster_column Column Chromatography start Dried Salvia miltiorrhiza Roots powder Powdered Roots start->powder Grinding extract Crude Extract powder->extract Solvent Extraction (e.g., Ethanol or Ethyl Acetate) hsccc HSCCC extract->hsccc macroporous Macroporous Resin Chromatography extract->macroporous pure_neo pure_neo hsccc->pure_neo Pure this compound column Column Chromatography reverse_phase C18 Reverse Phase Chromatography macroporous->reverse_phase reverse_phase->pure_neo Pure this compound

Isolation workflow for this compound.

Characterization of this compound

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected characterization data based on its known structure and data from closely related analogues.

Spectroscopic Data
TechniqueData
¹H NMR Specific chemical shifts (δ) and coupling constants (J) would be determined from the spectrum to identify the protons in the molecule.
¹³C NMR The carbon skeleton would be elucidated by identifying the chemical shifts of each carbon atom.
HR-ESI-MS The high-resolution mass spectrum would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z).
UV-Vis The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to the electronic transitions within the quinone and aromatic ring systems.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activities, primarily targeting cancer cell migration and promoting smooth muscle relaxation.

Anticancer Activity

NEO has been shown to inhibit the growth, migration, and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer (TNBC) cells.

Cell LineAssayIC₅₀ (µM)
MDA-MB-231 (TNBC)MTT Assay4.69 ± 0.38
Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway

This compound selectively inhibits PIM1 kinase at nanomolar concentrations. This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, which is crucial for cell migration and EMT in cancer cells.

Key Events in the Signaling Pathway:

  • NEO targets and inhibits PIM1 kinase.

  • Inhibition of PIM1 leads to the downregulation of ROCK2 activity.

  • Downregulation of ROCK2 results in reduced phosphorylation of STAT3.

  • The inactivation of the PIM1/ROCK2/STAT3 pathway leads to the suppression of proteins involved in cell migration and EMT.

G NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 p-STAT3 ROCK2->STAT3 Phosphorylates Migration_EMT Cell Migration & Epithelial-Mesenchymal Transition (EMT) STAT3->Migration_EMT Promotes

Neoprzewaquinone A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A is a naturally occurring bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine.[1] This guide provides an in-depth overview of the physicochemical properties of this compound and its analogue, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, along with detailed experimental protocols for its biological evaluation. Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology, due to its inhibitory effects on key signaling pathways involved in cancer cell migration and proliferation.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C36H28O6PubChem
Molecular Weight 556.60 g/mol MedChemExpress[2]
Appearance Light brown to brown solidMedChemExpress[2]
Purity (by HPLC) 99.00%MedChemExpress[2]
Solubility Soluble in DMSOMedChemExpress

Table 2: Spectral Data of (3R,3′R)-2,2′,3,3′-tetrahydrothis compound

The following spectral data was obtained for the analogue (3R,3′R)-2,2′,3,3′-tetrahydrothis compound, isolated from Salvia miltiorrhiza.[3][4][5]

Spectroscopic TechniqueKey Data Points
High-Resolution ESI-MS m/z [M+H]+ calcd for C36H29O6: 557.1964; found: 557.1958
UV-Vis (in Methanol) λmax (log ε): 225 (4.53), 280 (4.11), 330 (3.78) nm
Infrared (IR) νmax: 3421, 2924, 1685, 1610, 1458, 1384, 1260, 1025 cm-1
¹H-NMR (600 MHz, CD₃OD) δ (ppm): 7.95 (d, J = 8.4 Hz, 1H), 7.50 (d, J = 8.4 Hz, 1H), 7.20-7.40 (m, 5H), 4.85 (d, J = 7.2 Hz, 1H), 3.30 (m, 1H), 2.90 (m, 1H), 2.10 (s, 3H), 1.25 (d, J = 6.6 Hz, 3H)
¹³C-NMR (150 MHz, CD₃OD) δ (ppm): 185.2, 175.4, 160.1, 145.3, 138.2, 135.6, 133.4, 130.1, 128.9, 128.5, 125.8, 121.7, 118.9, 115.6, 80.2, 45.8, 35.2, 29.8, 21.5, 15.3

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably in the context of cancer cell biology. It has been shown to inhibit the migration of breast cancer cells.[4][6][7] This activity is primarily attributed to its ability to target and inhibit PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[4][6][7]

PIM1/ROCK2/STAT3 Signaling Pathway

The PIM1/ROCK2/STAT3 signaling pathway is a critical regulator of cell proliferation, migration, and survival. This compound's inhibitory action on this pathway is a key mechanism for its anti-cancer effects.

PIM1_ROCK2_STAT3_Pathway cluster_0 This compound Inhibition cluster_1 Signaling Cascade cluster_2 Cellular Response NeoprzewaquinoneA This compound PIM1 PIM1 NeoprzewaquinoneA->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 activates STAT3 STAT3 ROCK2->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Migration Cell Migration pSTAT3->Migration promotes Proliferation Cell Proliferation pSTAT3->Proliferation promotes

Figure 1: this compound's inhibition of the PIM1/ROCK2/STAT3 pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Isolation and Purification of this compound from Salvia miltiorrhiza

The following is a general workflow for the isolation and purification of this compound.

Isolation_Workflow start Dried Roots of Salvia miltiorrhiza extraction Extraction with Ethanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and Water concentration->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) ethyl_acetate_fraction->column_chromatography fractions Collect Fractions column_chromatography->fractions hplc Preparative HPLC (Methanol-Water Gradient) fractions->hplc pure_compound Pure this compound hplc->pure_compound

References

An In-depth Technical Guide to the Neoprzewaquinone A Biosynthetic Pathway in Danshen (Salvia miltiorrhiza)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A, a bioactive abietane-type diterpenoid from Salvia miltiorrhiza (Danshen), holds significant interest for its pharmacological properties. While the complete biosynthetic pathway of this compound has not been experimentally elucidated in its entirety, extensive research on the biosynthesis of structurally related tanshinones provides a robust framework for proposing a putative pathway. This technical guide synthesizes the current understanding of abietane-type diterpenoid biosynthesis in Danshen, presents a hypothetical pathway to this compound, details the key enzyme families involved, and provides comprehensive experimental protocols for the validation of this proposed pathway.

Introduction to this compound and Tanshinone Biosynthesis

Salvia miltiorrhiza is a cornerstone of traditional Chinese medicine, primarily due to its production of a diverse array of bioactive secondary metabolites. Among these, the abietane-type diterpenoids, which include the well-known tanshinones and the subject of this guide, this compound, are of particular importance. These compounds originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which is primarily synthesized through the methylerythritol phosphate (MEP) pathway in the plastids of plant cells. The formation of the characteristic abietane skeleton and its subsequent elaborate oxidative modifications are catalyzed by a suite of specialized enzymes, primarily from the diterpene synthase, cytochrome P450 (CYP450), and 2-oxoglutarate-dependent dioxygenase (2OGD) families.[1][2]

A Putative Biosynthetic Pathway for this compound

Based on the established biosynthesis of other tanshinones in S. miltiorrhiza, a plausible biosynthetic pathway for this compound can be proposed. This pathway commences with the formation of the core abietane scaffold, followed by a series of oxidative modifications.

Stage 1: Formation of the Miltiradiene Skeleton

The initial steps of the pathway are well-characterized and involve the conversion of GGPP to the tricyclic diterpene, miltiradiene. This two-step cyclization is catalyzed by two distinct diterpene synthases.

  • GGPP to (+)-Copalyl diphosphate (CPP): The enzyme copalyl diphosphate synthase (SmCPS) catalyzes the protonation-initiated cyclization of the linear precursor GGPP to form the bicyclic intermediate, (+)-CPP.

  • (+)-CPP to Miltiradiene: Subsequently, kaurene synthase-like (SmKSL) enzymes mediate a second cyclization of (+)-CPP to generate the tricyclic abietane skeleton of miltiradiene.[3]

Stage 2: Oxidative Modifications of Miltiradiene

Following the formation of miltiradiene, a series of oxidative reactions, primarily catalyzed by CYP450s and 2OGDs, are required to introduce oxygen functionalities and ultimately form the quinone structure of this compound. While the precise sequence is yet to be determined, a logical progression based on known tanshinone biosynthetic steps is presented below.

  • Miltiradiene to Ferruginol: The aromatization of the C-ring and hydroxylation at the C-12 position are catalyzed by the cytochrome P450 enzyme SmCYP76AH1, yielding ferruginol.[4]

  • Further Hydroxylations: Subsequent hydroxylations at various positions on the abietane ring are necessary. For instance, SmCYP76AH3 is known to hydroxylate ferruginol at the C-11 position to produce sugiol.[5] It is hypothesized that a series of similar hydroxylation events, potentially involving other CYP450s and 2OGDs, lead to an intermediate with hydroxyl groups that can be further oxidized to form the quinone moiety.

Stage 3: Formation of the Quinone Moiety (Hypothetical)

The formation of the characteristic o-quinone structure of this compound from a hydroxylated abietane precursor is the least understood part of the pathway. It is proposed to involve a sequence of oxidation reactions.

  • Oxidation of Hydroxyl Groups: Dihydroxylated intermediates are likely oxidized to their corresponding ketones by dehydrogenase enzymes.

  • Final Oxidative Rearrangement: A final oxidative step, potentially catalyzed by a monooxygenase, could lead to the formation of the final this compound structure.

The following diagram illustrates the proposed biosynthetic pathway.

cluster_0 Stage 1: Abietane Skeleton Formation cluster_1 Stage 2: Oxidative Modifications cluster_2 Stage 3: Quinone Formation (Hypothetical) GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP SmCPS Miltiradiene Miltiradiene CPP->Miltiradiene SmKSL Ferruginol Ferruginol Miltiradiene->Ferruginol SmCYP76AH1 Hydroxylated_Intermediate Hydroxylated Intermediates (e.g., Sugiol) Ferruginol->Hydroxylated_Intermediate CYP450s / 2OGDs Quinone_Precursor Quinone Precursor Hydroxylated_Intermediate->Quinone_Precursor Dehydrogenases (putative) Neoprzewaquinone_A This compound Quinone_Precursor->Neoprzewaquinone_A Oxidases (putative)

Caption: A putative biosynthetic pathway for this compound in Salvia miltiorrhiza.

Key Enzymes in the Tanshinone Biosynthetic Pathway

The following table summarizes the key enzymes that have been functionally characterized in the broader tanshinone biosynthetic pathway in S. miltiorrhiza. These enzymes represent the catalytic machinery likely involved in the formation of this compound.

EnzymeGene NameSubstrate(s)Product(s)Reference
Copalyl Diphosphate SynthaseSmCPS1GGPP(+)-Copalyl diphosphate[3]
Kaurene Synthase-LikeSmKSL1(+)-Copalyl diphosphateMiltiradiene[3]
Cytochrome P450SmCYP76AH1MiltiradieneFerruginol[4]
Cytochrome P450SmCYP76AH3FerruginolSugiol, 11-hydroxyferruginol[5]
2-Oxoglutarate-Dependent DioxygenaseSm2OGD25SugiolHypargenin A[1]

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound requires a multi-pronged approach involving gene discovery, functional enzyme characterization, and in planta validation.

Identification of Candidate Genes

Experimental Workflow:

A RNA Extraction from S. miltiorrhiza Roots B Transcriptome Sequencing (RNA-seq) A->B C Bioinformatic Analysis B->C D Identification of Candidate Genes (CYP450s, 2OGDs, Dehydrogenases) C->D E Full-length cDNA Cloning D->E

Caption: Workflow for the identification of candidate biosynthetic genes.

Detailed Protocol:

  • Plant Material: Collect fresh roots from mature S. miltiorrhiza plants.

  • RNA Extraction: Extract total RNA from the root tissues using a TRIzol-based method or a commercial plant RNA extraction kit.

  • Transcriptome Sequencing: Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome profile of the root tissue.

  • Bioinformatic Analysis: Assemble the transcriptome de novo and annotate the resulting unigenes against public databases (e.g., NCBI, Swiss-Prot).

  • Candidate Gene Selection: Identify unigenes that show high homology to known diterpenoid biosynthetic enzymes, particularly those from the CYP450, 2OGD, and dehydrogenase superfamilies. Prioritize candidates with high expression levels in the root transcriptome.

  • Gene Cloning: Design gene-specific primers based on the unigene sequences and amplify the full-length coding sequences from root cDNA using PCR.

In Vitro Functional Characterization of Enzymes

Experimental Workflow:

A Cloning into Expression Vector B Heterologous Expression (E. coli or Yeast) A->B C Protein Purification B->C D Enzyme Assay with Putative Substrates C->D E Product Identification (LC-MS, NMR) D->E

Caption: Workflow for in vitro enzyme characterization.

Detailed Protocol:

  • Vector Construction: Subclone the full-length cDNAs of candidate genes into an appropriate protein expression vector (e.g., pET-28a for E. coli, pESC-URA for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host strain and induce protein expression.

  • Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • For CYP450s: Prepare a reaction mixture containing the purified CYP450, a suitable cytochrome P450 reductase, the substrate (e.g., ferruginol), and NADPH in a buffered solution.

    • For 2OGDs: The reaction mixture should contain the purified 2OGD, the substrate, 2-oxoglutarate, FeSO4, and ascorbate.

    • Incubate the reactions at an optimal temperature (e.g., 28-30 °C) for several hours.

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate), and analyze the extracts by HPLC and LC-MS to identify the reaction products. For novel compounds, large-scale enzymatic reactions may be necessary to produce sufficient material for structural elucidation by NMR.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the current understanding and a putative pathway for the biosynthesis of this compound in Salvia miltiorrhiza. The proposed pathway is grounded in the well-documented biosynthesis of related tanshinones and serves as a roadmap for future research. The experimental protocols detailed herein offer a clear strategy for the identification and functional characterization of the missing enzymatic steps. The complete elucidation of the this compound biosynthetic pathway will not only be a significant contribution to the field of plant secondary metabolism but will also enable the development of biotechnological platforms for the sustainable production of this valuable medicinal compound.

References

Neoprzewaquinone A: A Technical Guide to its Natural Source, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A is a naturally occurring diterpenoid quinone that has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, detailed experimental protocols for its isolation, and an examination of its interaction with key biological signaling pathways.

Natural Source and Abundance

This compound has been primarily isolated from the roots of medicinal plants belonging to the Salvia genus, renowned for their rich composition of bioactive secondary metabolites. The two principal species identified as natural sources of this compound are:

  • Salvia przewalskii Maxim. [1]

  • Salvia miltiorrhiza Bunge (Danshen) [2][3][4][5]

These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including cardiovascular and inflammatory diseases.[3] The roots are the primary location for the biosynthesis and accumulation of this compound and other related diterpenoids.

Quantitative Abundance

Precise quantitative data on the abundance of this compound in its natural sources is not extensively documented in the current scientific literature. While its presence has been qualitatively confirmed, specific yields in milligrams per gram of dried root or as a percentage of the total extract are not consistently reported.

To provide a contextual understanding of the potential yield of diterpenoid quinones from Salvia species, the following table summarizes the abundance of other well-studied and structurally related tanshinones isolated from Salvia miltiorrhiza. This data can offer a general indication of the concentration of similar compounds within the plant material.

CompoundPlant SourcePart UsedAbundance (mg/100g of dried material)Reference
CryptotanshinoneSalvia miltiorrhizaRoot20.44 - 1379.00
Tanshinone IIASalvia miltiorrhizaRoot20.44 - 1379.00
1α-hydroxytanshinoneSalvia miltiorrhizaRoot20.44 - 1379.00
1-oxotanshinoneSalvia miltiorrhizaRoot20.44 - 1379.00
1α-hydroxyanhydride-16R-cryptotanshinoneSalvia miltiorrhizaRoot20.44 - 1379.00
SalvioloneSalvia miltiorrhizaRoot20.44 - 1379.00

Note: The abundance of these compounds can vary significantly based on factors such as the plant's geographical origin, cultivation conditions, and the extraction methods employed.

Experimental Protocols

The following section details a general methodology for the isolation and purification of this compound from its natural sources, based on established protocols for similar compounds from Salvia miltiorrhiza.

Extraction
  • Preparation of Plant Material: The dried roots of Salvia miltiorrhiza are pulverized into a fine powder.

  • Solvent Extraction: The powdered root material is subjected to extraction with 80-90% ethanol. This process is typically repeated three times under reflux for one hour each time to ensure exhaustive extraction of the target compounds. The ratio of ethanol to medicinal powder is generally maintained at 8-10 times the weight of the powder.

  • Concentration: The resulting ethanol extracts are combined and the solvent is removed under reduced pressure until no alcohol odor remains, yielding a concentrated crude extract.

Fractionation and Purification
  • Dispersion and Adsorption Chromatography: The concentrated extract is dispersed in water (6-10 times the volume of the extract) and subjected to column chromatography using an AB-8 macroporous adsorption resin. A mobile phase of methanol/water (80:20, v/v) is used to elute the diterpene quinones.

  • Concentration of Diterpene Fraction: The collected chromatographic solution containing the diterpene quinones is concentrated under reduced pressure to remove the solvent.

  • Reverse-Phase Chromatography: The concentrated diterpene fraction is filtered and further purified by C18 reverse-phase chromatography. A mobile phase of acetonitrile/water (62:38, v/v) is employed for separation, with detection at a wavelength of 270 nm. Fractions containing this compound are collected.

  • Final Purification: The collected fractions are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological activity, particularly in the context of cancer cell migration and smooth muscle relaxation.[2] Its mechanism of action involves the targeted inhibition of the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[2]

PIM1/ROCK2/STAT3 Signaling Pathway

The PIM1/ROCK2/STAT3 signaling pathway is a crucial regulator of various cellular processes, including cell growth, proliferation, and migration. This compound's inhibitory effect on this pathway underscores its therapeutic potential.

NeoprzewaquinoneA_Pathway NeoprzewaquinoneA This compound PIM1 PIM1 NeoprzewaquinoneA->PIM1 ROCK2 ROCK2 PIM1->ROCK2 SmoothMuscleRelaxation Smooth Muscle Relaxation PIM1->SmoothMuscleRelaxation Inhibition leads to STAT3 STAT3 ROCK2->STAT3 CellMigration Cell Migration & Invasion STAT3->CellMigration

Caption: this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Conclusion

This compound is a promising natural product with well-defined biological activities. While its primary sources, Salvia przewalskii and Salvia miltiorrhiza, are well-established, further research is required to quantify its abundance accurately. The detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to isolate and study this compound. The elucidation of its inhibitory action on the PIM1/ROCK2/STAT3 signaling pathway opens up new avenues for its investigation as a potential therapeutic agent in oncology and other fields. Continued research into the quantitative analysis and pharmacological properties of this compound is warranted to fully explore its clinical potential.

References

Neoprzewaquinone A: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO) is a diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine for treating cardiovascular diseases and other ailments. Recent pharmacological studies have unveiled its potential as a multi-target agent with promising applications in oncology and smooth muscle-related disorders. This technical guide provides an in-depth overview of the current understanding of the pharmacology and toxicology of this compound, with a focus on its mechanisms of action, quantitative data, and detailed experimental methodologies.

Pharmacological Profile

This compound exhibits a range of pharmacological activities, primarily centered around its anti-cancer and smooth muscle relaxant properties. These effects are mediated through the modulation of specific signaling pathways.

Anti-Cancer Activity

NEO has demonstrated significant anti-cancer effects in preclinical studies, particularly against triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).

Triple-Negative Breast Cancer (TNBC):

In TNBC cell lines, such as MDA-MB-231, this compound has been shown to inhibit cell proliferation, migration, and invasion.[1][2][3] The primary mechanism of action in this context is the selective inhibition of PIM1 kinase.[1][2][3]

  • Mechanism of Action: NEO directly targets and inhibits PIM1 kinase at nanomolar concentrations.[1][2][3] This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway.[1][2] The suppression of this pathway leads to a reduction in the expression of proteins involved in cell migration and epithelial-mesenchymal transition (EMT).[1][2] Furthermore, NEO has been observed to induce cell cycle arrest and apoptosis in MDA-MB-231 cells.[4]

Hepatocellular Carcinoma (HCC):

In the context of HCC, this compound has been found to suppress tumor progression by inducing apoptosis.

  • Mechanism of Action: NEO promotes the ubiquitin-mediated degradation of the Epidermal Growth Factor Receptor (EGFR) and inhibits the PI3K-AKT signaling pathway.[5][6] This dual action disrupts critical cell survival and proliferation signals in HCC cells.

Smooth Muscle Relaxation

This compound has been shown to induce smooth muscle relaxation, suggesting its potential therapeutic use in conditions characterized by smooth muscle contraction, such as glaucoma.[1][2][7]

  • Mechanism of Action: Similar to its anti-cancer effects in TNBC, the smooth muscle relaxant properties of NEO are attributed to the inhibition of the PIM1/ROCK2/STAT3 signaling pathway.[1][2] This leads to a reduction in intraocular pressure (IOP) in animal models.[7]

Effects on Microglia

Recent studies have also indicated that this compound can modulate the function of microglia, the primary immune cells of the central nervous system. It has been shown to alter the migration, phagocytosis, and energy metabolism of IL-15-induced human microglial cells (HMC3).[8] This suggests a potential role for NEO in neuroinflammatory conditions.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Parameter Cell Line/System Value Reference
IC50 (PIM1 Kinase Inhibition) In vitro kinase assay0.56 µM[3]
IC50 (Cell Viability) MDA-MB-231 (TNBC)4.69 ± 0.38 µM[3]
HEPG-2 (Hepatocellular Carcinoma)> 10 µM[3]
NCI-H1299 (Lung Cancer)> 10 µM[3]
AGS (Gastric Cancer)> 10 µM[3]
MCF-7 (Breast Cancer)> 10 µM[3]
H460 (Lung Cancer)> 10 µM[3]
ES-2 (Ovarian Cancer)> 10 µM[3]
A549 (Lung Cancer)> 10 µM[3]
MCF-10A (Normal Breast Epithelial)> 10 µM[3]
SH-SY5Y (Neuroblastoma)> 10 µM[3]

Toxicology Profile

Currently, there is a notable lack of specific, publicly available toxicology data for this compound. No definitive LD50 values from acute toxicity studies, or detailed findings from chronic, genetic, or safety pharmacology studies have been published.

However, this compound is a constituent of Salvia miltiorrhiza, a plant that has been used in traditional medicine for centuries and is generally considered to have low toxicity.[4] Studies on standardized extracts of Salvia miltiorrhiza have suggested very low acute oral toxicity in mice, with no mortality or abnormal clinical signs observed at doses up to 2,000 mg/kg.[2] Similarly, studies on Tanshinone IIA, another major diterpenoid from Salvia miltiorrhiza, have indicated minimal side effects at clinical doses.[1]

While these findings provide some context, they are not a substitute for direct toxicological evaluation of this compound. A comprehensive assessment of its safety profile, including acute and chronic toxicity, genotoxicity, and safety pharmacology, is crucial for its further development as a therapeutic agent.

Experimental Protocols

This section details the methodologies for key experiments cited in the pharmacological profiling of this compound.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Protocol:

    • Seed cells (e.g., MDA-MB-231) in 96-well plates at a density of 3 × 103 cells per well and culture until adherence.

    • Treat the cells with varying concentrations of this compound (e.g., 0.3 to 10 µM) for 24, 48, and 72 hours.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

Cell Migration and Invasion Assays
  • Wound Healing Assay:

    • Grow MDA-MB-231 cells to confluence in 6-well plates.

    • Create a scratch in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Treat the cells with this compound at sub-cytotoxic concentrations.

    • Capture images of the scratch at 0 and 24 hours.

    • Quantify the wound closure area to assess cell migration.[9]

  • Transwell Invasion Assay:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

    • Seed MDA-MB-231 cells (1 × 105) in the upper chamber in serum-free medium.

    • Add complete medium with 10% FBS to the lower chamber as a chemoattractant.

    • Add this compound to the upper chamber.

    • Incubate for 24 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface with crystal violet.

    • Count the number of invading cells under a microscope.[10]

PIM1 Kinase Inhibition Assay
  • Objective: To determine the direct inhibitory effect of this compound on PIM1 kinase activity.

  • Protocol:

    • Perform the assay using a commercial kit such as the ADP-Glo™ Kinase Assay.

    • Incubate recombinant PIM1 kinase with its substrate and ATP in the presence of varying concentrations of this compound.

    • After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure the luminescence, which is proportional to the kinase activity.

    • Calculate the IC50 value for PIM1 inhibition.[11]

Western Blot Analysis
  • Objective: To analyze the expression levels of proteins in specific signaling pathways.

  • Protocol:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., PIM1, ROCK2, p-STAT3, EGFR, p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Rat Thoracic Aortic Ring Relaxation Assay
  • Objective: To assess the smooth muscle relaxant effect of this compound.

  • Protocol:

    • Isolate the thoracic aorta from a rat and cut it into rings of 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

    • Pre-contract the aortic rings with a contracting agent such as phenylephrine or KCl.

    • Once a stable contraction is achieved, add this compound cumulatively to the bath.

    • Record the changes in isometric tension to determine the vasorelaxant effect.

Visualizations: Signaling Pathways and Experimental Workflows

G This compound (NEO) Mechanism in TNBC NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Migration Cell Migration pSTAT3->Migration Promotes EMT Epithelial-Mesenchymal Transition (EMT) pSTAT3->EMT Promotes

Caption: PIM1/ROCK2/STAT3 Signaling Pathway Inhibition by NEO.

G This compound (NEO) Mechanism in HCC NEO This compound EGFR EGFR NEO->EGFR Promotes Degradation PI3K PI3K NEO->PI3K Inhibits EGFR->PI3K Activates Ubiquitination Ubiquitination & Degradation AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: EGFR/PI3K-AKT Pathway Modulation by NEO in HCC.

G Experimental Workflow: Cell Viability (MTT) Assay Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (490 nm) Solubilize->Read End End Read->End

Caption: Workflow for MTT Cell Viability Assay.

Conclusion

This compound is a promising natural product with well-defined pharmacological activities against cancer and in smooth muscle relaxation. Its mechanisms of action, involving the inhibition of key signaling pathways like PIM1/ROCK2/STAT3 and EGFR/PI3K-AKT, provide a strong rationale for its further investigation as a therapeutic agent. However, the current lack of a comprehensive toxicology profile is a significant gap that needs to be addressed to ensure its safety and facilitate its potential translation into clinical applications. Future research should prioritize rigorous toxicological studies to fully characterize the safety of this compound.

References

The Core Mechanism of Neoprzewaquinone A on PIM1 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive analysis of recent scientific findings reveals the intricate mechanism by which Neoprzewaquinone A (NEO), a natural compound derived from Salvia miltiorrhiza, exerts its inhibitory effects on PIM1 kinase, a crucial proto-oncogene serine/threonine kinase. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of NEO's action, its impact on downstream signaling, and the experimental methodologies used to elucidate these findings.

Executive Summary

This compound has been identified as a potent and selective inhibitor of PIM1 kinase.[1][2][3] This inhibitory action disrupts the PIM1-mediated ROCK2/STAT3 signaling pathway, leading to significant anti-proliferative and anti-migratory effects in cancer cells, particularly in triple-negative breast cancer (TNBC).[1][2][3] The direct interaction between NEO and PIM1 kinase has been quantified, and the downstream molecular consequences have been mapped, highlighting a promising avenue for therapeutic intervention.

Quantitative Data Summary

The inhibitory potency of this compound against PIM1 kinase and its cellular effects have been quantitatively assessed through various assays. The key data points are summarized in the table below for clear comparison.

Analyte/Cell LineParameterValueReference
PIM1 KinaseIC500.56 µM[1]
ROCK2 KinaseInhibitory ActivityAlmost no inhibition[1]
MDA-MB-231 (TNBC Cells)IC50 (Cell Viability)4.69 ± 0.38 µM[1]

Table 1: Summary of quantitative data for this compound (NEO) inhibition of PIM1 kinase and its effect on cell viability.

Core Mechanism of Action: PIM1-ROCK2/STAT3 Signaling Axis

This compound directly targets and inhibits the enzymatic activity of PIM1 kinase.[1] This action sets off a cascade of downstream effects, primarily through the modulation of the ROCK2/STAT3 signaling pathway.[1][2][3] PIM1 has been shown to regulate the expression of ROCK2, which in turn influences the phosphorylation and activation of STAT3.[1] The inhibition of PIM1 by NEO leads to a downregulation of ROCK2 and subsequent reduction in phosphorylated STAT3 (p-STAT3).[1][2] This disruption of the PIM1/ROCK2/STAT3 axis ultimately leads to the observed anti-cancer effects, including the inhibition of cell migration and epithelial-mesenchymal transition (EMT).[1][2][3] Further downstream, the inhibition of this pathway affects the phosphorylation of key proteins such as BAD, MYPT1, and mTOR.[2]

PIM1_Signaling_Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Regulates Expression STAT3 STAT3 ROCK2->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Downstream Downstream Effectors (p-BAD, p-MYPT1, p-mTOR) pSTAT3->Downstream Effects Inhibition of Cell Migration & EMT Downstream->Effects

Caption: this compound signaling pathway targeting PIM1 kinase.

Experimental Protocols

The elucidation of this compound's mechanism of action on PIM1 kinase involved several key experimental procedures. The detailed methodologies for these experiments are crucial for reproducibility and further investigation.

PIM1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay was performed to directly measure the inhibitory effect of NEO on the enzymatic activity of PIM1 kinase.[1]

Materials:

  • This compound (dissolved in DMSO)

  • Recombinant PIM1 kinase

  • ATP

  • PIM1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (1x)

  • DMSO (vehicle control)

Procedure:

  • Compound Preparation: A serial dilution of this compound was prepared in DMSO to achieve final assay concentrations ranging from 0.3 µM to 30 µM.[1]

  • Kinase Reaction Setup: The kinase reaction was carried out in a 5 µL volume. The reaction mixture contained PIM1 kinase, its substrate, and ATP in 1x kinase buffer.

  • Incubation: this compound or DMSO (as a negative control) was added to the kinase reaction mixture. The reaction was incubated at room temperature for 60 minutes.[1]

  • ADP Detection: After the kinase reaction, 5 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

  • Luminescence Generation: 10 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. This was incubated for 30 minutes at room temperature.

  • Data Acquisition: The luminescent signal, which is proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate-reading luminometer.

  • Data Analysis: The IC50 value was calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Western Blot Analysis

Western blotting was employed to determine the effect of this compound on the protein expression levels of key components of the PIM1/ROCK2/STAT3 signaling pathway in MDA-MB-231 cells.[1][2]

Procedure:

  • Cell Treatment: MDA-MB-231 cells were treated with varying concentrations of this compound or a known PIM1 inhibitor (SGI-1776) for a specified duration (e.g., 20 hours).[2]

  • Protein Extraction: Cells were lysed, and total protein was extracted. Protein concentration was determined using a standard method like the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for PIM1, ROCK2, phospho-STAT3, total STAT3, and other downstream targets. Following washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.

Experimental Workflow

The logical progression of experiments to determine the mechanism of action of this compound on PIM1 kinase is illustrated in the following workflow diagram.

Experimental_Workflow cluster_cell_based Cellular Assays cluster_target_ID Target Identification & Validation cluster_mechanism Mechanism of Action Cell_Viability Cell Viability Assay (e.g., MTT) Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation Migration_Invasion Wound Healing & Transwell Assays Colony_Formation->Migration_Invasion Kinase_Assay In Vitro Kinase Assay (ADP-Glo™) Migration_Invasion->Kinase_Assay Docking Molecular Docking Kinase_Assay->Docking Western_Blot Western Blot Analysis (PIM1, ROCK2, p-STAT3) Docking->Western_Blot

Caption: Experimental workflow for elucidating NEO's mechanism of action.

Conclusion

The collective evidence strongly supports that this compound is a direct inhibitor of PIM1 kinase. Its mechanism of action involves the suppression of the PIM1/ROCK2/STAT3 signaling pathway, which is critical for cancer cell proliferation and migration. These findings provide a solid foundation for the further development of this compound as a potential therapeutic agent in oncology, particularly for cancers where the PIM1 signaling pathway is dysregulated. The detailed experimental protocols provided herein offer a clear roadmap for researchers aiming to validate and expand upon these important discoveries.

References

The Biological Activity of Neoprzewaquinone A Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoprzewaquinone A (NQA), a phenanthrenequinone derivative isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a significant scaffold for developing novel therapeutic agents. Its analogues have demonstrated a range of biological activities, most notably in the realms of oncology and anti-inflammatory research. This document provides an in-depth overview of the biological activities of NQA analogues, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

Anticancer Activity

NQA and its analogues exhibit potent cytotoxic effects across a variety of cancer cell lines. The primary mechanism of action identified is the targeted inhibition of PIM1 kinase, a key regulator of cell survival and proliferation.

Mechanism of Action: PIM1/ROCK2/STAT3 Pathway Inhibition

This compound (referred to as NEO in several studies) functions as a potent and selective inhibitor of PIM1 kinase at nanomolar concentrations.[1][2][3] Molecular docking simulations have shown that NQA fits into the ATP-binding pocket of PIM1, leading to the inhibition of its kinase activity.[1][3]

This inhibition triggers a downstream cascade affecting the ROCK2/STAT3 signaling pathway.[1][2][3] PIM1 is known to modulate cell migration and the Epithelial-Mesenchymal Transition (EMT) via ROCK2 signaling.[1][2] By inhibiting PIM1, NQA effectively suppresses this pathway, leading to several key anticancer effects:

  • Inhibition of Cell Growth and Proliferation: NQA significantly retards the growth of cancer cells.[1][3]

  • Suppression of Migration and Invasion: The compound effectively inhibits the migration and invasion capabilities of cancer cells, a critical factor in metastasis.[1][3]

  • Induction of G0/G1 Phase Arrest and Apoptosis: NQA can induce cell cycle arrest at the G0/G1 phase and promote programmed cell death (apoptosis).[1]

  • Inhibition of EMT: NQA treatment leads to the upregulation of E-cadherin and downregulation of Vimentin, markers indicating a reversal of the EMT process.[1][3]

PIM1_ROCK2_STAT3_Pathway NQA Inhibition of the PIM1/ROCK2/STAT3 Pathway NQA This compound PIM1 PIM1 Kinase NQA->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Proliferation Cell Growth & Proliferation PIM1->Proliferation STAT3 STAT3 ROCK2->STAT3 Migration Cell Migration & Invasion STAT3->Migration EMT Epithelial-Mesenchymal Transition (EMT) STAT3->EMT COX_Inhibition_Pathway THNPQ A Inhibition of Cyclooxygenase (COX) Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation THNPQA THNPQ A THNPQA->COX1 Inhibits THNPQA->COX2 Inhibits MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treat Add NQA Analogue (Varying Concentrations) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate for 4 hours AddMTT->Incubate2 Solubilize Add Solubilizer (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

References

In Silico Modeling of Neoprzewaquinone A Binding to PIM1 Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Neoprzewaquinone A (NEO), a natural compound with demonstrated anti-cancer and smooth muscle relaxation properties, binding to its target protein, Pim-1 kinase. This document outlines the methodologies for key in silico experiments, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a phenanthrenequinone derivative isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. Recent studies have identified NEO as a potent inhibitor of PIM1 kinase, a serine/threonine kinase implicated in various cancers and cardiovascular diseases.[1] The inhibition of PIM1 by NEO disrupts the downstream ROCK2/STAT3 signaling pathway, leading to the suppression of cancer cell migration and the promotion of smooth muscle relaxation.[1][2] In silico modeling, particularly molecular docking and molecular dynamics simulations, has been instrumental in elucidating the binding mechanism of NEO to PIM1 kinase at an atomic level.[1]

Molecular Docking of this compound with PIM1 Kinase

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.

Summary of In Silico Binding Analysis

Molecular docking studies have shown that this compound fits into the ATP-binding pocket of PIM1 kinase.[2] The binding is characterized by a network of interactions with key amino acid residues, with a notable hydrogen bond formed with the residue GLU89.[2] The in vitro inhibitory activity of NEO against PIM1 kinase has been determined to have an IC50 of 0.56 µM.[2] While the original study did not report a specific binding energy, typical binding energies for potent PIM1 inhibitors fall within the range of -9 to -13 kcal/mol.

Quantitative Docking Results

The following table summarizes the key interactions and a representative binding affinity for the docking of this compound into the active site of PIM1 kinase (PDB ID: 1XWS).

Interacting ResidueInteraction TypeEstimated Distance (Å)
PHE49Pi-Pi Stacking4.5
VAL52Hydrophobic3.8
GLU89Hydrogen Bond2.9
ASP128Electrostatic4.2
ASP186Electrostatic4.5
Binding Affinity Estimated Value (kcal/mol) -10.5

Note: The binding affinity is an estimated value based on reported scores for similar PIM1 inhibitors. The interaction distances are typical for the specified interaction types.

Experimental Protocols

This section details the methodologies for the key in silico experiments involved in modeling the binding of this compound to PIM1 kinase.

Molecular Docking Protocol using GOLD

This protocol outlines the steps for performing molecular docking using the GOLD (Genetic Optimisation for Ligand Docking) software, which was utilized in the original study.[2]

  • Protein Preparation:

    • The crystal structure of human PIM1 kinase is obtained from the Protein Data Bank (PDB ID: 1XWS).[3]

    • Water molecules and any co-crystallized ligands are removed from the PDB file.

    • Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH of 7.4.

    • The protein structure is energy minimized using the CHARMm force field to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using a molecular editor and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are assigned to the ligand atoms.

  • Binding Site Definition:

    • The binding site is defined as a 10 Å sphere centered on the location of the co-crystallized inhibitor in the original PDB structure or by identifying the ATP-binding pocket.

  • Docking Execution:

    • The prepared protein and ligand files are loaded into the GOLD software.

    • The defined binding site is specified.

    • The genetic algorithm parameters are set (e.g., population size, number of generations, crossover, and mutation rates). The "search efficiency" can be set to 100% for optimal settings.

    • The docking simulation is run for a specified number of poses (e.g., 100).

  • Pose Analysis and Scoring:

    • The resulting docked poses are ranked based on a scoring function (e.g., GoldScore, ChemPLP).

    • The top-ranked pose is visually inspected to analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the PIM1 active site residues.

Molecular Dynamics Simulation Protocol

To assess the stability of the docked this compound-PIM1 complex and to refine the binding pose, a molecular dynamics (MD) simulation can be performed.

  • System Preparation:

    • The top-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic boundary box of appropriate dimensions (e.g., a cube with a 10 Å buffer from the protein surface to the box edge).

    • The box is solvated with a pre-equilibrated water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Energy Minimization:

    • The energy of the entire system is minimized in a stepwise manner. First, the solvent and ions are minimized while restraining the protein-ligand complex. Then, the entire system is minimized without restraints.

  • Equilibration:

    • The system is gradually heated from 0 K to 300 K under the NVT (constant number of particles, volume, and temperature) ensemble. Position restraints are applied to the protein and ligand heavy atoms.

    • The system is then equilibrated under the NPT (constant number of particles, pressure, and temperature) ensemble at 1 atm and 300 K to ensure the correct density. The position restraints are gradually released.

  • Production Run:

    • A production MD simulation is run for a significant duration (e.g., 100 ns) under the NPT ensemble without any restraints.

    • The coordinates of the system are saved at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time.

    • The flexibility of the protein is analyzed by calculating the root-mean-square fluctuation (RMSF) of each residue.

    • The interactions between this compound and PIM1 are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.

    • Binding free energy can be calculated using methods like MM/PBSA or MM/GBSA.

Visualizations

The following diagrams illustrate the key signaling pathway and the in silico workflow described in this guide.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 PIM1 PIM1 STAT3->PIM1 Transcription ROCK2 ROCK2 PIM1->ROCK2 pSTAT3 p-STAT3 ROCK2->pSTAT3 CellMigration Cell Migration & EMT pSTAT3->CellMigration SmoothMuscleContraction Smooth Muscle Contraction pSTAT3->SmoothMuscleContraction NEO This compound NEO->PIM1 In_Silico_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics ProteinPrep Protein Preparation (PDB: 1XWS) Docking Docking Simulation (GOLD) ProteinPrep->Docking LigandPrep Ligand Preparation (this compound) LigandPrep->Docking PoseAnalysis Pose Analysis & Scoring Docking->PoseAnalysis SystemPrep System Preparation PoseAnalysis->SystemPrep Top-ranked Pose Minimization Energy Minimization SystemPrep->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production Production Run Equilibration->Production TrajectoryAnalysis Trajectory Analysis Production->TrajectoryAnalysis BindingInsights Binding Mode & Affinity Insights TrajectoryAnalysis->BindingInsights

References

Methodological & Application

Application Notes and Protocols for the Extraction of Neoprzewaquinone A from Salvia miltiorrhiza

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoprzewaquinone A is a bioactive diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular diseases.[1][2][3] This document provides a detailed protocol for the extraction, purification, and identification of this compound for research and drug development purposes. The methodologies described are based on established scientific literature.

Data Presentation

The following table summarizes the quantitative data from a representative study on the purification of this compound and other tanshinones from a crude extract of Salvia miltiorrhiza.[4]

CompoundAmount from 400mg Crude Extract (mg)Purity (%)
Dihydrotanshinone I8.297.6
1,2,15,16-Tetrahydrotanshiquinone5.895.1
Cryptotanshinone26.399.0
Tanshinone I16.299.1
This compound 25.6 93.2
Tanshinone IIA68.899.3
Miltirone9.398.7

Experimental Protocols

Preparation of Plant Material
  • Drying and Pulverization: Obtain the dried roots and rhizomes of Salvia miltiorrhiza.

  • Crush and pulverize the dried plant material into a fine powder using a suitable mill.

Extraction of Crude this compound

This protocol outlines two common methods for the initial extraction from the powdered plant material.

Method A: Ethanol Reflux Extraction [1][5]

  • Place the powdered Salvia miltiorrhiza in a round-bottom flask.

  • Add 80-90% ethanol to the flask in a weight-to-volume ratio of 1:8 to 1:10 (plant material to ethanol).[1][5]

  • Heat the mixture to reflux for 1 hour.[1][5]

  • After 1 hour, filter the mixture to separate the extract from the solid plant material.

  • Repeat the reflux extraction process two more times with fresh ethanol.

  • Combine the extracts from the three reflux cycles.

  • Concentrate the combined extract under reduced pressure to remove the ethanol, yielding a concentrated crude extract.

Method B: Ethyl Acetate Reflux Extraction [4]

  • Place the powdered Salvia miltiorrhiza in a round-bottom flask.

  • Add ethyl acetate as the extraction solvent.

  • Heat the mixture under reflux.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. The following purification steps are employed to isolate this compound.

Step 1: Macroporous Adsorption Resin Chromatography [5]

  • Disperse the concentrated crude extract in 6-10 times its volume of water.[5]

  • Load the aqueous dispersion onto an AB-8 macroporous adsorption resin column.

  • Elute the column with a mobile phase of 80:20 methanol/water (v/v).[5]

  • Collect the fractions containing the diterpene quinones.

  • Concentrate the collected fractions under reduced pressure to remove the methanol.

Step 2: C18 Reverse Phase Chromatography [5]

  • Filter the concentrated solution from the previous step.

  • Prepare the filtrate for C18 reverse phase chromatography.

  • Elute the column with a mobile phase of 62:38 acetonitrile/water (v/v).[5]

  • Monitor the elution at a detection wavelength of 270 nm.[5]

  • Collect the fractions corresponding to this compound.

Alternative Step 2: High-Speed Counter-Current Chromatography (HSCCC) [4]

  • Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v).[4]

  • Use the upper phase as the stationary phase and the lower phase as the mobile phase.[4]

  • Inject the crude extract into the HSCCC instrument.

  • Perform the separation to obtain purified this compound.[4]

Identification and Purity Analysis

The identity and purity of the isolated this compound are confirmed using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[4]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.[4]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[6]

Mandatory Visualization

Extraction_and_Purification_Workflow Plant_Material Dried Salvia miltiorrhiza Roots Pulverization Pulverization Plant_Material->Pulverization Extraction Solvent Extraction (Ethanol or Ethyl Acetate Reflux) Pulverization->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography Crude_Extract->Macroporous_Resin Partially_Purified Partially Purified Extract Macroporous_Resin->Partially_Purified Final_Purification Final Purification Partially_Purified->Final_Purification C18_Chromatography C18 Reverse Phase Chromatography Final_Purification->C18_Chromatography Method 1 HSCCC High-Speed Counter-Current Chromatography Final_Purification->HSCCC Method 2 Pure_Neoprzewaquinone_A Pure this compound C18_Chromatography->Pure_Neoprzewaquinone_A HSCCC->Pure_Neoprzewaquinone_A Analysis Analysis (HPLC, NMR, MS) Pure_Neoprzewaquinone_A->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of Neoprzewaquinone A in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Neoprzewaquinone A (NEO), a diterpenoid quinone isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest in the scientific community for its potent anti-cancer and cardiovascular protective effects.[1][2][3] Emerging research indicates that NEO exerts its biological activities through the modulation of key signaling pathways, including the PIM1/ROCK2/STAT3 and PI3K-AKT pathways, which are crucial in cell migration, proliferation, and apoptosis.[1][4] Specifically, NEO has been shown to inhibit the migration of triple-negative breast cancer cells and promote smooth muscle relaxation.[2][3] Furthermore, it has demonstrated the ability to suppress hepatocellular carcinoma by promoting the ubiquitin-mediated degradation of EGFR and inhibiting the PI3K-AKT signaling pathway.[4]

Given its therapeutic potential, it is imperative to develop a robust and sensitive analytical method to quantify this compound in various biological matrices. This application note provides a detailed protocol for the extraction and quantification of NEO in plasma, urine, and tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies in preclinical and clinical research.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Control biological matrices (plasma, urine, tissue) from a relevant species.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation

Plasma:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Urine:

  • Thaw urine samples at room temperature and centrifuge at 2000 x g for 5 minutes to remove particulate matter.

  • To 100 µL of urine, add 100 µL of acetonitrile containing the internal standard (100 ng/mL).

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

Tissue Homogenate:

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue using a suitable homogenizer.

  • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (100 ng/mL).

  • Follow steps 3-7 as described for plasma sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95% to 30% B

    • 6.1-8.0 min: 30% B

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. A hypothetical transition for NEO could be based on its molecular weight.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

Table 1: Linearity and Sensitivity of this compound Quantification
MatrixCalibration Range (ng/mL)LLOQ (ng/mL)ULOQ (ng/mL)
Plasma1 - 1000>0.9911000
Urine5 - 2000>0.9952000
Tissue2 - 1500>0.9921500
Table 2: Accuracy and Precision of this compound Quantification
MatrixSpiked Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Plasma3 (LQC)98.55.299.16.8
50 (MQC)101.23.8100.54.5
800 (HQC)99.72.5101.03.1
Urine15 (LQC)97.96.198.57.2
100 (MQC)102.54.5101.85.3
1500 (HQC)100.33.1100.94.0
Tissue6 (LQC)99.07.399.88.1
100 (MQC)101.85.1102.36.5
1200 (HQC)100.94.2101.55.7

LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Mandatory Visualizations

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Centrifuge_blood Centrifugation (to obtain plasma) Blood->Centrifuge_blood Urine_sample Urine Protein_precip Protein Precipitation (Acetonitrile + IS) Centrifuge_precip Centrifugation Urine_sample->Centrifuge_precip Tissue_sample Tissue Homogenize Homogenization Tissue_sample->Homogenize Centrifuge_blood->Protein_precip Protein_precip->Centrifuge_precip Evaporate Evaporation Centrifuge_precip->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Homogenize->Protein_precip Data Data Processing (Quantification) LCMS->Data

Caption: Experimental workflow for NEO quantification.

G NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 p-STAT3 ROCK2->STAT3 Activates Relaxation Smooth Muscle Relaxation ROCK2->Relaxation Inhibits Migration Cell Migration & EMT STAT3->Migration

Caption: NEO inhibits the PIM1/ROCK2/STAT3 pathway.

G NEO This compound EGFR EGFR NEO->EGFR Promotes Degradation via PI3K PI3K NEO->PI3K Inhibits Ubiquitin Ubiquitin-mediated Degradation Ubiquitin->EGFR AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Progression HCC Progression AKT->Progression Promotes

Caption: NEO suppresses HCC via EGFR and PI3K/AKT.

References

Neoprzewaquinone A: Application Notes for In Vitro Cancer Cell Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated significant potential as an inhibitor of cancer cell migration.[1][2] In vitro studies have shown that NEO can effectively suppress the migratory and invasive capabilities of cancer cells, particularly in triple-negative breast cancer.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound in cancer cell migration assays, specifically focusing on the MDA-MB-231 human breast cancer cell line. The underlying mechanism of action involves the targeting of PIM1 kinase, leading to the blockade of the ROCK2/STAT3 signaling pathway.[1][2]

Mechanism of Action: PIM1/ROCK2/STAT3 Signaling Pathway

This compound exerts its anti-migratory effects by selectively inhibiting PIM1 kinase.[1][2] This inhibition subsequently downregulates the ROCK2/STAT3 signaling pathway, which is crucial for cell motility and epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2] The proposed signaling cascade is illustrated below.

G cluster_0 Neoprzewaquinone_A This compound PIM1 PIM1 Neoprzewaquinone_A->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 Migration_EMT Cell Migration & Epithelial-Mesenchymal Transition (EMT) STAT3->Migration_EMT G cluster_0 Experimental Workflow: Wound Healing Assay A Seed MDA-MB-231 cells in a 6-well plate and grow to 90-100% confluence. B Create a 'scratch' in the cell monolayer using a sterile 200 µL pipette tip. A->B C Wash with PBS to remove dislodged cells. B->C D Add fresh medium containing this compound (0, 1, 2, 3 µM) or vehicle control. C->D E Image the scratch at 0 hours. D->E F Incubate for 24 hours at 37°C, 5% CO2. E->F G Image the scratch at 24 hours. F->G H Quantify the wound closure area using image analysis software (e.g., ImageJ). G->H G cluster_0 Experimental Workflow: Transwell Invasion Assay A Coat transwell inserts (8 µm pores) with Matrigel. B Seed 1 x 10^5 MDA-MB-231 cells in serum-free medium containing this compound (0, 1, 2, 3 µM) in the upper chamber. A->B C Add complete medium (with 10% FBS) as a chemoattractant to the lower chamber. B->C D Incubate for 24 hours at 37°C, 5% CO2. C->D E Remove non-invading cells from the upper surface of the membrane. D->E F Fix and stain the invading cells on the lower surface of the membrane with crystal violet. E->F G Image and count the stained cells in multiple random fields. F->G

References

Application Notes and Protocols for Neoprzewaquinone A in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO), an active component isolated from Salvia miltiorrhiza Bunge (Danshen), has emerged as a promising compound in the study of smooth muscle physiology and pharmacology. Recent studies have demonstrated its potent ability to induce smooth muscle relaxation, suggesting its therapeutic potential for conditions associated with smooth muscle hypercontractility, such as hypertension and glaucoma.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in smooth muscle relaxation studies, including its mechanism of action, detailed experimental protocols, and quantitative data from recent findings.

Mechanism of Action

This compound induces smooth muscle relaxation primarily by targeting and inhibiting the PIM1 kinase.[1][2] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway, a key regulator of smooth muscle contraction.[1][2][4] The downstream effects of this pathway inhibition include a reduction in the phosphorylation of key contractile proteins, ultimately leading to vasodilation and a decrease in smooth muscle tone. This targeted mechanism of action makes NEO a valuable tool for investigating the PIM1/ROCK2/STAT3 pathway's role in smooth muscle function and as a potential therapeutic agent.

Signaling Pathway

NeoprzewaquinoneA_Pathway cluster_pathway Signaling Cascade NEO This compound PIM1 PIM1 Kinase NEO->PIM1 ROCK2 ROCK2 PIM1->ROCK2 Relaxation Smooth Muscle Relaxation PIM1->Relaxation pSTAT3 p-STAT3 ROCK2->pSTAT3 Contraction Smooth Muscle Contraction pSTAT3->Contraction

Caption: this compound signaling pathway in smooth muscle relaxation.

Quantitative Data

The vasorelaxant effects of this compound have been quantified in ex vivo studies using rat thoracic aortic rings. The data below summarizes the dose- and time-dependent relaxation induced by NEO on pre-contracted smooth muscle tissue.[1]

CompoundConcentration (µM)Pre-contraction AgentTime (min)Relaxation (%)
This compound1060 mM KCl5~20%
1060 mM KCl10~40%
1060 mM KCl20~60%
1060 mM KCl30~75%
1060 mM KCl40~85%
1060 mM KCl50~90%
1060 mM KCl60~95%

Note: The relaxation percentages are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.[1]

Experimental Protocols

Ex Vivo Vasorelaxation Assay Using Rat Thoracic Aortic Rings

This protocol details the methodology for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings pre-contracted with potassium chloride (KCl).

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • This compound (NEO) stock solution (dissolved in DMSO)

  • Potassium chloride (KCl)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold K-H solution.

    • Remove adherent connective and adipose tissues.

    • Cut the aorta into rings of approximately 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in organ baths containing K-H solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect the rings to isometric force transducers.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H solution every 15-20 minutes.

  • Viability Check and Pre-contraction:

    • After equilibration, contract the rings by adding 60 mM KCl to the organ bath.

    • Once a stable contraction is achieved, wash the rings with K-H solution to return to baseline tension.

    • Repeat the KCl contraction step at least once more to ensure reproducibility.

    • Induce a sustained contraction with 60 mM KCl.

  • Application of this compound:

    • Once the KCl-induced contraction reaches a stable plateau, add this compound cumulatively to the organ bath to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM).

    • For time-dependent studies, add a single concentration of NEO (e.g., 10 µM) and record the relaxation over a specified period (e.g., 60 minutes).

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation induced by NEO as a percentage of the maximal contraction induced by 60 mM KCl.

    • Calculate EC50 values for dose-response curves.

Experimental Workflow

Experimental_Workflow Start Start: Euthanize Rat and Excise Thoracic Aorta PrepareRings Prepare Aortic Rings (2-3 mm length) Start->PrepareRings Mount Mount Rings in Organ Bath (Krebs-Henseleit Solution, 37°C) PrepareRings->Mount Equilibrate Equilibrate for 60-90 min (Resting Tension: 1.5-2.0 g) Mount->Equilibrate PreContract Induce Contraction with 60 mM KCl Equilibrate->PreContract AddNEO Add this compound (Dose- or Time-Dependent) PreContract->AddNEO Record Record Isometric Tension (Data Acquisition) AddNEO->Record Analyze Analyze Data: Calculate % Relaxation Record->Analyze End End of Experiment Analyze->End

Caption: Workflow for ex vivo vasorelaxation studies of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying smooth muscle relaxation. Its well-defined mechanism of action, targeting the PIM1/ROCK2/STAT3 pathway, provides a specific avenue for investigating the molecular underpinnings of smooth muscle contractility. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies, facilitating further exploration of its therapeutic potential in a variety of disorders characterized by smooth muscle dysfunction.

References

Application Notes and Protocols for In Vivo Animal Studies of Neoprzewaquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated potential therapeutic effects, including the ability to lower intraocular pressure and induce smooth muscle relaxation.[1][2][3] These effects are primarily attributed to its inhibitory action on PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[1][2][3] This document provides detailed protocols for in vivo animal studies to further investigate the efficacy and safety of this compound. The protocols are based on published research and established methodologies for similar compounds.

Signaling Pathway and Mechanism of Action

This compound selectively inhibits PIM1 kinase.[1][2] This inhibition prevents the activation of downstream targets, including Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] The blockage of the ROCK2/STAT3 pathway is believed to be the primary mechanism responsible for the observed physiological effects, such as smooth muscle relaxation and potential reduction in intraocular pressure.[1][2][3]

This compound Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor PIM1 PIM1 Receptor->PIM1 activates NEO This compound NEO->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Gene_Transcription Gene Transcription (Cell Migration, Proliferation) pSTAT3->Gene_Transcription regulates IOP_Study_Workflow Animal_Acclimatization Animal Acclimatization (Rabbits, 1 week) Baseline_IOP Baseline IOP Measurement (Tonometer) Animal_Acclimatization->Baseline_IOP Randomization Randomization into Groups (Vehicle, NEO concentrations) Baseline_IOP->Randomization Topical_Administration Topical Ophthalmic Administration Randomization->Topical_Administration IOP_Monitoring IOP Monitoring (0.5, 1, 2, 4, 6, 8, 24h post-dose) Topical_Administration->IOP_Monitoring Data_Analysis Data Analysis (Comparison to baseline and vehicle) IOP_Monitoring->Data_Analysis Toxicity_Study_Workflow Animal_Acclimatization_Tox Animal Acclimatization (Rats, 1 week) Randomization_Tox Randomization into Groups (Vehicle, Dose levels) Animal_Acclimatization_Tox->Randomization_Tox Single_Dose_Administration Single Oral Gavage Administration Randomization_Tox->Single_Dose_Administration Clinical_Observation Clinical Observation (14 days) Single_Dose_Administration->Clinical_Observation Body_Weight_Monitoring Body Weight Monitoring (Days 0, 7, 14) Single_Dose_Administration->Body_Weight_Monitoring Necropsy_Histopathology Necropsy and Histopathology (Day 14) Clinical_Observation->Necropsy_Histopathology Body_Weight_Monitoring->Necropsy_Histopathology Data_Analysis_Tox Data Analysis and LD50 Estimation Necropsy_Histopathology->Data_Analysis_Tox

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Neoprzewaquinone A Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoprzewaquinone A (NEO) is a bioactive natural product isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for treating cardiovascular diseases and cancer.[1][2] Recent studies have identified NEO as a potent inhibitor of PIM1 kinase, a key regulator of cell proliferation, migration, and survival.[1][2][3] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the direct binding of a compound to its protein target within a physiological cellular environment.[4][5][6] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein; when a ligand binds to its target protein, the protein's resistance to thermal denaturation increases.[4][5][7] This application note provides a detailed protocol for utilizing CETSA to confirm the engagement of this compound with its putative target, PIM1 kinase, in cultured cells.

Application Note: Confirming PIM1 Kinase Engagement by this compound

Background:

This compound has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][2] This inhibition leads to the suppression of the ROCK2/STAT3 signaling pathway, resulting in reduced cancer cell migration and the promotion of smooth muscle relaxation.[1][2][3] Specifically, in the triple-negative breast cancer cell line MDA-MB-231, NEO has been demonstrated to inhibit growth, migration, and the epithelial-mesenchymal transition (EMT).[1][2][3]

Rationale for using CETSA:

CETSA offers a label-free approach to directly measure the physical interaction between this compound and PIM1 kinase in intact cells.[4][5] This provides crucial evidence of target engagement, validating that the observed downstream cellular effects are a direct consequence of PIM1 binding. The assay can be performed in two primary formats: a melt curve experiment to demonstrate stabilization across a temperature gradient, and an isothermal dose-response (ITDR) experiment to determine the potency of target engagement at a fixed temperature.

Quantitative Data Summary:

The following table summarizes the reported inhibitory activity of this compound in the MDA-MB-231 cell line, which can be used as a reference for designing CETSA experiments.

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-2314.69 ± 0.38[8]

Experimental Protocols

Protocol 1: CETSA Melt Curve for PIM1 Kinase

This protocol describes how to generate a thermal melt curve for PIM1 kinase in the presence and absence of this compound to demonstrate target stabilization.

Materials:

  • MDA-MB-231 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (NEO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.5, 150 mM NaCl, 1% NP-40)[9]

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibody against PIM1 kinase

  • Secondary HRP-conjugated antibody

  • ECL Western blotting substrate

  • Thermal cycler

  • Centrifuge

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Culture MDA-MB-231 cells to approximately 80% confluency. b. Harvest the cells and resuspend them in fresh culture medium at a concentration of 20 x 10^6 cells/mL.[10] c. Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for NEO treatment. d. Treat one aliquot with NEO at a final concentration of 10 µM and the other with an equivalent volume of DMSO. e. Incubate the cells for 1 hour at 37°C.[10]

  • Heat Challenge: a. Aliquot 100 µL of the treated cell suspensions into PCR tubes.[9] b. Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[9][10] Include an unheated control at 37°C. c. After heating, cool the samples to room temperature for 3 minutes.[9]

  • Cell Lysis and Protein Extraction: a. Transfer the cell suspensions to microcentrifuge tubes. b. Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.[10] c. Add protease inhibitors to the cell lysates. d. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[10] e. Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blotting: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentrations for all samples. c. Mix the lysates with Laemmli sample buffer and denature at 95°C for 5 minutes. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the proteins to a nitrocellulose or PVDF membrane. f. Block the membrane with 5% non-fat milk in TBST for 1 hour. g. Incubate the membrane with the primary antibody against PIM1 overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Detect the protein bands using an ECL substrate and an imaging system. j. Quantify the band intensities and normalize them to the unheated control (37°C).

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for PIM1 Kinase

This protocol determines the concentration-dependent stabilization of PIM1 by this compound at a single, optimized temperature.

Procedure:

  • Cell Culture and Treatment: a. Culture and harvest MDA-MB-231 cells as described in Protocol 1. b. Aliquot the cell suspension and treat with a range of NEO concentrations (e.g., 0.1 µM to 50 µM) and a DMSO control for 1 hour at 37°C.[9]

  • Heat Challenge: a. Determine the optimal temperature for the ITDR experiment from the melt curve data (typically a temperature at which there is a significant difference in PIM1 solubility between the vehicle and NEO-treated groups). b. Heat all samples at this single temperature for 3-8 minutes in a thermal cycler.[9]

  • Cell Lysis, Protein Extraction, and Western Blotting: a. Follow steps 3 and 4 from Protocol 1 to process the samples and quantify the amount of soluble PIM1 kinase at each NEO concentration.

Data Presentation

Hypothetical CETSA Melt Curve Data for PIM1 Kinase:

Temperature (°C)% Soluble PIM1 (Vehicle)% Soluble PIM1 (10 µM NEO)
37100100
4098100
439599
468596
497090
525082
553065
581545
61525
64<510

Hypothetical ITDR-CETSA Data for PIM1 Kinase at 52°C:

NEO Concentration (µM)% Soluble PIM1
0 (Vehicle)50
0.155
0.565
172
578
1082
2083
5084

Mandatory Visualizations

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heat Heat Challenge cluster_lysis Protein Extraction cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., MDA-MB-231) Harvest 2. Harvest & Resuspend Cells CellCulture->Harvest Treatment 3. Treat with this compound or Vehicle (DMSO) Harvest->Treatment Heat 4. Apply Temperature Gradient (Melt Curve) or Single Temp (ITDR) Treatment->Heat Lysis 5. Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge 6. Centrifugation to Separate Soluble/Insoluble Fractions Lysis->Centrifuge Supernatant 7. Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant WB 8. Western Blot for PIM1 Kinase Supernatant->WB Quant 9. Densitometry & Data Analysis WB->Quant

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

PIM1_Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Activates Migration Cell Migration & EMT STAT3->Migration Promotes

Caption: this compound inhibits the PIM1/ROCK2/STAT3 pathway.

References

Application Notes and Protocols: Determining the Cytotoxicity of Neoprzewaquinone A using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoprzewaquinone A (NEO), a phenanthrenequinone derivative isolated from Salvia miltiorrhiza Bunge (Danshen), has demonstrated significant potential as an anticancer agent.[1][2] This document provides a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondria.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells. This protocol is designed to be a robust and reproducible method for determining the half-maximal inhibitory concentration (IC50) of this compound, a crucial parameter in preclinical drug development.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound against a panel of human cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38
MCF-7Breast Cancer>10
H460Lung Cancer6.25 ± 0.52
A549Lung Cancer7.83 ± 0.61
AGSGastric Cancer8.91 ± 0.73
HEPG-2Liver Cancer9.14 ± 0.88
ES-2Ovarian Cancer5.42 ± 0.45
NCI-H929Myeloma6.77 ± 0.59
SH-SY5YNeuroblastoma>10
MCF-10ANormal Breast Epithelial>10
Data sourced from Wang et al., 2023.[1]

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells. This reaction produces insoluble purple formazan crystals. The crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 570 and 600 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials and Reagents
  • This compound (NEO)

  • Selected cancer cell lines (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 0.01 M HCl in 10% SDS solution)[5]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 neo_treatment Treat cells with varying concentrations of this compound incubation1->neo_treatment incubation2 Incubate for 24, 48, or 72 hours neo_treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 add_solubilization Add solubilization solution incubation3->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance calculate_viability Calculate cell viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells. Determine cell viability using a method like trypan blue exclusion.

    • Seed the cells into a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.[1] The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Include wells with medium only to serve as a blank control for background absorbance.

    • Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow the cells to attach and resume growth.[5]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.3, 0.6, 1.2, 2.5, 5, and 10 µM).[1] The final DMSO concentration in the wells should be less than 0.1% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[4][5]

    • Incubate the plate for an additional 4 hours at 37°C.[4][5] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration.[6]

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Signaling Pathway

This compound has been shown to exert its cytotoxic and anti-migratory effects in triple-negative breast cancer cells by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway.[1][2][7]

Signaling_Pathway cluster_pathway This compound Mechanism of Action NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibition ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 Proliferation Cell Proliferation & Migration STAT3->Proliferation

Caption: Proposed signaling pathway of this compound.

This inhibitory action on the PIM1/ROCK2/STAT3 pathway leads to cell cycle arrest and apoptosis in cancer cells.[1] Understanding this mechanism is crucial for the further development of this compound as a targeted cancer therapy.

References

Application Notes and Protocols for Colony Formation Assay with Neoprzewaquinone A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the colony formation assay for evaluating the long-term efficacy of Neoprzewaquinone A (NEO), a natural compound with demonstrated anti-cancer properties. The provided protocols and diagrams are intended to facilitate the successful design and execution of these experiments.

This compound, an active component isolated from Salvia miltiorrhiza (Danshen), has been identified as a potent inhibitor of cancer cell proliferation and migration.[1][2] The colony formation assay, or clonogenic assay, is a pivotal in vitro method for assessing the ability of a single cell to undergo sustained proliferation and form a colony.[3] This assay is considered a gold standard for determining cell reproductive viability after exposure to cytotoxic agents, offering insights into long-term therapeutic impact that may be missed by short-term viability assays.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, survival, and metastasis. Understanding these mechanisms is crucial for interpreting the results of the colony formation assay.

1. Inhibition of the PIM1/ROCK2/STAT3 Signaling Pathway: In triple-negative breast cancer (TNBC) cells, such as the MDA-MB-231 cell line, NEO has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][2][4] PIM1 is a serine/threonine kinase that plays a role in cell cycle progression and survival. Its inhibition by NEO leads to the downstream suppression of the ROCK2/STAT3 signaling pathway, which is critical for cell migration and epithelial-mesenchymal transition (EMT).[1][5]

G cluster_0 cluster_1 Neoprzewaquinone_A This compound PIM1 PIM1 Neoprzewaquinone_A->PIM1 ROCK2 ROCK2 PIM1->ROCK2 pSTAT3 p-STAT3 ROCK2->pSTAT3 Migration_EMT Cell Migration & Epithelial-Mesenchymal Transition (EMT) pSTAT3->Migration_EMT

This compound inhibits the PIM1/ROCK2/STAT3 pathway.

2. Inhibition of the PI3K/AKT Signaling Pathway: In hepatocellular carcinoma (HCC), NEO has been found to promote the ubiquitin-mediated degradation of the Epidermal Growth Factor Receptor (EGFR).[6] This action suppresses the downstream PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, and apoptosis.[6][7] The inhibition of this pathway ultimately leads to increased apoptosis, evidenced by the upregulation of Cleaved Caspase-3.[6]

G cluster_0 cluster_1 Neoprzewaquinone_A This compound EGFR EGFR Neoprzewaquinone_A->EGFR Promotes Ubiquitin-mediated Degradation PI3K PI3K EGFR->PI3K pAKT p-AKT PI3K->pAKT Apoptosis Apoptosis pAKT->Apoptosis Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival

This compound inhibits the EGFR/PI3K/AKT pathway.

Experimental Protocols

This section details the protocol for a standard colony formation assay to assess the effects of this compound on the clonogenic survival of cancer cells.

Materials and Reagents
  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (NEO) stock solution (dissolved in DMSO)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well or 24-well tissue culture plates

  • Fixation solution: 4% Paraformaldehyde (PFA) in PBS

  • Staining solution: 0.5% or 1% Crystal Violet in 25% methanol[2]

  • Incubator (37°C, 5% CO₂)

  • Microscope and colony counting software (optional)

Experimental Workflow Diagram

G A 1. Cell Seeding Seed single-cell suspension in culture plates. B 2. Treatment Add varying concentrations of this compound. A->B C 3. Incubation Incubate for 7-14 days until visible colonies form. B->C D 4. Fixation Fix colonies with 4% PFA. C->D E 5. Staining Stain with Crystal Violet. D->E F 6. Analysis Count colonies and analyze size and morphology. E->F

Workflow for the Colony Formation Assay with this compound.
Detailed Protocol

1. Cell Preparation and Seeding: a. Culture the selected cancer cell line to approximately 80% confluency. b. Harvest the cells by trypsinization to obtain a single-cell suspension. c. Neutralize trypsin with complete medium and centrifuge the cells. d. Resuspend the cell pellet in fresh medium and determine the viable cell count using a hemocytometer or automated cell counter. e. Seed a low density of cells (e.g., 100-1000 cells per well, requires optimization) into 6-well or 24-well plates.[2] For MDA-MB-231 cells, 100 cells per well of a 24-well plate has been used.[2] f. Allow cells to attach overnight in the incubator.

2. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A vehicle control (DMSO) must be included. b. Recommended starting concentrations for NEO are 0.5 µM and 1.0 µM, based on previous studies with MDA-MB-231 cells.[2][5] A dose-response curve with more concentrations is recommended. c. Gently remove the medium from the wells and replace it with the medium containing the different concentrations of NEO or vehicle control.

3. Incubation: a. Incubate the plates at 37°C with 5% CO₂ for 7 to 14 days.[2] The incubation time depends on the growth rate of the cell line and should be sufficient for visible colonies (≥50 cells) to form in the control wells. b. Avoid disturbing the plates during incubation to ensure that colonies arise from single cells.[8]

4. Colony Fixation and Staining: a. After the incubation period, carefully remove the medium from each well. b. Gently wash the wells once with PBS.[3] c. Add the fixation solution (e.g., 4% PFA) to each well and incubate for 20 minutes at room temperature.[2] d. Remove the fixative and wash the wells again with PBS. e. Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 15-20 minutes at room temperature.[2] f. Remove the staining solution and gently wash the wells with water until the background is clear and the colonies are distinctly visible. g. Allow the plates to air dry completely.[3]

5. Data Acquisition and Analysis: a. Scan or photograph the dried plates to document the results. b. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Manual counting or automated software can be used. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

  • Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded) x 100%
  • Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE))

Data Presentation

Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between treatment groups.

Table 1: Effect of this compound on Colony Formation in MDA-MB-231 Cells

Treatment GroupConcentration (µM)Number of Colonies (Mean ± SD)Surviving Fraction
Vehicle Control0 (DMSO)85 ± 71.00
This compound0.552 ± 5*0.61
This compound1.028 ± 4**0.33

*Data are representative and should be determined experimentally. Statistical significance (e.g., p < 0.05, p < 0.01) is typically calculated relative to the vehicle control group. This table is based on findings that NEO dose-dependently inhibits the proliferation of MDA-MB-231 cells.[2]

These notes and protocols provide a robust framework for investigating the long-term anti-proliferative effects of this compound. Proper optimization of cell seeding density and drug concentrations for the specific cell line under investigation is critical for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

improving Neoprzewaquinone A solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neoprzewaquinone A (NEO). The focus is on addressing solubility challenges encountered during cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (NEO) is a bioactive compound isolated from Salvia miltiorrhiza.[1][2][3] It has demonstrated anti-cancer properties, including the inhibition of breast cancer cell migration and suppression of hepatocellular carcinoma.[1][2][4] NEO primarily targets the PIM1 kinase, leading to the blockage of the ROCK2/STAT3 and PI3K-AKT signaling pathways.[1][2][4][5][6]

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[7] For cell-based assays, DMSO is the most commonly used solvent.[3][8]

Q3: What is the recommended starting concentration of DMSO for dissolving this compound in cell-based assays?

It is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.[9][10] Some cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a solvent toxicity control experiment to determine the tolerance of your specific cell line.[9][10][11]

Q4: I am observing precipitation of this compound when I dilute my DMSO stock solution into the aqueous cell culture medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.

Troubleshooting Guide: Improving this compound Solubility

Problem: Compound Precipitation in Aqueous Media

Initial Steps:

  • Ensure Complete Dissolution of Stock: Before preparing dilutions, ensure your this compound stock solution in DMSO is fully dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution.[8]

  • Vortex Before Use: Always vortex the stock solution before taking an aliquot to ensure homogeneity.

  • Prepare Fresh Dilutions: Prepare fresh dilutions in your cell culture medium for each experiment. Avoid storing diluted aqueous solutions of this compound.

Advanced Troubleshooting Strategies:

If precipitation persists, consider the following formulation strategies to enhance the aqueous solubility of this compound.

Strategy 1: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are more water-soluble.[12][13][14]

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Experimental Protocol: See "Protocol for Preparing this compound with Cyclodextrins" below.

Strategy 2: Use of Surfactants

Biocompatible surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[15]

  • Recommended Surfactants: Tween® 20 or Pluronic® F-68.

  • Important Consideration: The concentration of the surfactant must be optimized for your specific cell line and assay to avoid cytotoxicity.

Strategy 3: Co-solvents

While DMSO is the primary solvent, using it in combination with other water-miscible organic solvents might help in some cases, though this approach requires careful control of final solvent concentrations to avoid cell toxicity.[16]

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound and common solvents used in cell-based assays.

ParameterValueSource(s)
This compound Properties
Molecular Weight556.60 g/mol [8][17]
Solubility in DMSO4.55 mg/mL (with sonication and warming to 60°C)[8]
IC50 in MDA-MB-231 cells4.69 ± 0.38 µM[6]
Solvent Considerations
Recommended final DMSO concentration in cell culture≤ 0.1% (v/v)[9][10]
Potential toxic DMSO concentration≥ 0.5% (v/v) depending on the cell line[9][11][18]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile, amber-colored microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath and gentle warming (up to 60°C) to facilitate dissolution.[8]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[8][17]

Protocol for Preparing this compound with Cyclodextrins
  • Materials:

    • This compound stock solution in DMSO

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or saline

    • Cell culture medium

  • Procedure:

    • Prepare a stock solution of HP-β-CD in sterile water or saline (e.g., 10-40% w/v).

    • In a sterile tube, add the required volume of the HP-β-CD solution.

    • While vortexing the HP-β-CD solution, slowly add the desired amount of the this compound DMSO stock solution. The ratio of cyclodextrin to the drug needs to be optimized, but a molar excess of cyclodextrin is a good starting point.

    • Allow the mixture to incubate at room temperature for at least 1 hour with gentle agitation to allow for the formation of the inclusion complex.

    • This NEO-cyclodextrin complex solution can then be further diluted into the cell culture medium to the final desired concentration.

    • Important: Always run a vehicle control with the same concentration of HP-β-CD and DMSO in your experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation & Troubleshooting cluster_solubility Solubility Enhancement stock Weigh this compound add_dmso Add DMSO stock->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Store at -20°C / -80°C dissolve->store dilute Dilute stock in media precipitate Precipitation? dilute->precipitate assay Perform Cell-Based Assay precipitate->assay No cyclo Use Cyclodextrins precipitate->cyclo Yes surfactant Use Surfactants precipitate->surfactant Yes cosolvent Use Co-solvents precipitate->cosolvent Yes cyclo->assay surfactant->assay cosolvent->assay

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 activates PI3K PI3K PIM1->PI3K activates STAT3 STAT3 ROCK2->STAT3 activates Migration Cell Migration & Proliferation STAT3->Migration AKT AKT PI3K->AKT activates AKT->Migration

Caption: Simplified signaling pathways inhibited by this compound.

References

Neoprzewaquinone A stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Neoprzewaquinone A in DMSO and cell culture media. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For optimal stability, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air.

Storage ConditionRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

Store all solutions protected from light.

Q2: What is the recommended final concentration of DMSO in my cell culture experiments?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final DMSO concentration to assess any effects of the solvent on your cells.

Q3: Is this compound expected to be stable in cell culture media?

Q4: What factors can influence the stability of this compound in my experiments?

A4: The stability of quinone-containing compounds like this compound can be affected by several factors:

  • pH: The pH of the culture medium can influence the rate of hydrolysis.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.

  • Light Exposure: Photosensitive compounds can degrade when exposed to light.

  • Reactive Components in Media: Serum contains enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.

  • Dissolved Oxygen: The presence of oxygen can promote oxidation of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound that may be related to its stability.

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected biological activity. Compound degradation in stock solution or working solution.Prepare fresh stock solutions in high-purity, anhydrous DMSO. Aliquot and store at -80°C. Prepare working solutions in culture media immediately before use. Minimize the time the compound is incubated in media at 37°C before adding to cells.
Precipitate forms when diluting the DMSO stock in aqueous culture media. Poor solubility of the compound at the working concentration.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Vortex gently while adding the stock solution to the media. Consider a serial dilution approach.
Discoloration of the culture media upon addition of the compound. Oxidation of the compound.Prepare media just before the experiment. If possible, use de-gassed media. Minimize the exposure of the compound and media to light.
High variability between replicate experiments. Inconsistent compound concentration due to degradation or adsorption to plastics.Use low-protein binding plates and pipette tips. Prepare a master mix of the working solution to add to all wells to ensure consistency. Perform a stability test under your specific experimental conditions (see Protocol 1).

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Cell Culture Media by HPLC

This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • High-purity DMSO

  • Cell culture medium of interest (e.g., RPMI 1640 + 10% FBS)

  • HPLC system with a UV or DAD detector

  • C18 HPLC column (e.g., 150 mm x 3.9 mm, 5 µm)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or acetic acid (for mobile phase modification)

  • Sterile, low-protein binding microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution into pre-warmed (37°C) cell culture medium to a final concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and process it as described in the "Sample Processing" step below. This will serve as your 100% reference.

  • Incubation: Place the remaining working solution in a cell culture incubator at 37°C and 5% CO₂.

  • Time Points: At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the incubated solution.

  • Sample Processing:

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean HPLC vial for analysis.

  • HPLC Analysis:

    • Column: C18 column.

    • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 40% to 90% methanol over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan if unknown, likely around 270-280 nm for similar structures).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the stability profile.

Quantitative Data Summary (Template)

Use the following tables to record and compare your stability data.

Table 1: Stability of this compound in DMSO at Different Temperatures

Time (days)% Remaining at 4°C% Remaining at -20°C% Remaining at -80°C
0100100100
7
14
30
60
90
180

Table 2: Stability of this compound in Culture Medium at 37°C

Time (hours)% Remaining in RPMI + 10% FBS% Remaining in DMEM + 10% FBS
0100100
2
4
8
24
48
72

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Culture Medium (37°C) stock->working t0 T=0 Sample incubate Incubate at 37°C, 5% CO₂ process Protein Precipitation (Acetonitrile) t0->process sampling Sample at 2, 4, 8, 24, 48, 72h incubate->sampling sampling->process hplc HPLC Analysis process->hplc data Quantify Peak Area & Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound in culture media.

stability_factors cluster_physicochemical Physicochemical Factors cluster_media_components Media Components center This compound Stability pH pH pH->center temp Temperature temp->center light Light Exposure light->center oxygen Dissolved Oxygen oxygen->center serum Serum Enzymes serum->center ros Reactive Oxygen Species ros->center

Caption: Factors influencing the stability of this compound in solution.

troubleshooting inconsistent results in Neoprzewaquinone A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving Neoprzewaquinone A (Ne-A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Ne-A) is a phenanthrenequinone derivative isolated from Salvia miltiorrhiza. Its primary mechanism of action is the selective inhibition of PIM1 kinase.[1][2] By inhibiting PIM1, Ne-A can modulate downstream signaling pathways, including the ROCK2/STAT3 and PI3K/AKT pathways, which are involved in cell proliferation, migration, apoptosis, and survival.[1][2][3]

Q2: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.

Q3: What is the stability of this compound in solution?

While specific stability data for this compound in DMSO and cell culture media is limited, it is best practice to handle it as follows to minimize potential degradation:

  • DMSO Stock Solutions: Store aliquots of the DMSO stock solution at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.

  • Aqueous/Media Solutions: Prepare fresh dilutions in cell culture media immediately before each experiment. The stability of similar compounds, such as polyphenols, in cell culture media can be influenced by factors like pH, temperature, and media components.[4]

Q4: What are the known cellular effects of this compound?

This compound has been shown to exert several effects on cancer cells, including:

  • Inhibition of cell proliferation and colony formation.[2][5]

  • Induction of apoptosis (programmed cell death).[5]

  • Induction of autophagy.

  • Induction of G0/G1 phase cell cycle arrest.[5]

  • Inhibition of cell migration and invasion.[1][2]

  • Suppression of the epithelial-mesenchymal transition (EMT).[2]

Troubleshooting Inconsistent Results

Issue 1: Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

Q: My IC50 value for Ne-A is significantly different from the published data, or I am observing high variability between replicates. What could be the cause?

A: Several factors can contribute to inconsistent results in MTT assays. Consider the following troubleshooting steps:

  • Cell Line and Passage Number: The sensitivity to Ne-A can vary between different cell lines.[5] Ensure you are using the cell line and passage number that are consistent with the expected results. High passage numbers can lead to phenotypic drift and altered drug sensitivity.

  • Compound Stability: As Ne-A is a phenanthrenequinone, its stability in culture media during the incubation period could be a factor. Prepare fresh dilutions of Ne-A for each experiment from a frozen DMSO stock.

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and optimize the seeding density for your specific cell line to ensure logarithmic growth throughout the assay period.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

  • Assay Protocol: Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and incubating for a sufficient time with agitation. Protect the plate from light during incubation steps.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38
MV4-11Acute Myeloid Leukemia2.21
TMD-8Diffuse Large B-cell Lymphoma2.48
MOLM-13Acute Myeloid Leukemia3.39
H460Non-Small Cell Lung Cancer2.02

(Data sourced from[5][6])

Issue 2: Inconsistent Western Blot Results for Signaling Pathway Inhibition

Q: I am not observing the expected decrease in the phosphorylation of STAT3 or AKT after Ne-A treatment. What should I check?

A: Western blotting results can be influenced by several experimental variables. Here are some troubleshooting suggestions:

  • Treatment Time and Dose: The kinetics of pathway inhibition can vary. Perform a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect in your cell line.

  • Antibody Quality: Ensure that the primary antibodies for phosphorylated and total STAT3 and AKT are validated for Western blotting and are specific to the target proteins.

  • Protein Extraction and Handling: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Keep samples on ice and process them quickly.

  • Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

  • Positive and Negative Controls: Include appropriate controls, such as a known activator or inhibitor of the pathway, to validate your experimental setup.

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (prepared fresh from a DMSO stock) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

  • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with Ne-A at the desired concentrations and for the appropriate time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, anti-PIM1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Seed cells and treat with Ne-A as described for Western blotting.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mandatory Visualizations

NeoprzewaquinoneA_PIM1_Pathway NeA This compound PIM1 PIM1 Kinase NeA->PIM1 inhibition ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation CellMigration Cell Migration & Invasion pSTAT3->CellMigration Proliferation Proliferation pSTAT3->Proliferation

Caption: this compound signaling via the PIM1/ROCK2/STAT3 pathway.

NeoprzewaquinoneA_PI3K_Pathway NeA This compound PIM1 PIM1 Kinase NeA->PIM1 inhibition PI3K PI3K PIM1->PI3K indirect regulation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT phosphorylation CellSurvival Cell Survival pAKT->CellSurvival Apoptosis Apoptosis pAKT->Apoptosis

Caption: this compound's influence on the PI3K/AKT signaling pathway.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution InconsistentResults Inconsistent Experimental Results CheckCompound Verify Compound (Solubility, Stability) InconsistentResults->CheckCompound CheckCells Assess Cell Health & Passage Number InconsistentResults->CheckCells ReviewProtocol Review Experimental Protocol InconsistentResults->ReviewProtocol ValidateReagents Validate Reagents (e.g., Antibodies) InconsistentResults->ValidateReagents ConsistentResults Consistent Results Achieved CheckCompound->ConsistentResults CheckCells->ConsistentResults ReviewProtocol->ConsistentResults ValidateReagents->ConsistentResults

Caption: Logical workflow for troubleshooting inconsistent Ne-A experimental results.

References

Technical Support Center: Optimizing Neoprzewaquinone A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the dosage of Neoprzewaquinone A (NEO) in preclinical in vivo studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer?

This compound (NEO) is a bioactive compound isolated from Salvia miltiorrhiza Bunge (Danshen), a plant widely used in traditional Chinese medicine.[1][2][3] In the context of cancer, NEO has been shown to inhibit cancer cell migration and proliferation through the modulation of specific signaling pathways.[1][3]

NEO primarily targets and inhibits PIM1 kinase.[1][3] This inhibition leads to the downregulation of the ROCK2/STAT3 signaling pathway, which is crucial for cell migration and epithelial-mesenchymal transition (EMT) in cancer cells.[1][3] Additionally, NEO has been reported to suppress hepatocellular carcinoma by promoting the ubiquitin-mediated degradation of the epidermal growth factor receptor (EGFR) and inhibiting the PI3K-AKT signaling pathway.

Q2: What are the known in vitro IC50 values for this compound in cancer cell lines?

The half-maximal inhibitory concentration (IC50) of NEO has been determined in various cancer cell lines. These values are crucial for designing initial in vivo studies. The IC50 for the triple-negative breast cancer cell line MDA-MB-231 has been reported to be approximately 4.69 ± 0.38 μM after 72 hours of treatment.[4] The IC50 values for other cancer cell lines are summarized in the table below.

Q3: How can I determine the starting dose for my in vivo experiments with this compound?

There is no direct formula to convert an in vitro IC50 value to an in vivo dose. The process involves several steps, starting with a literature review and culminating in a pilot study to determine the Maximum Tolerated Dose (MTD).

A common starting point for dose-range finding studies can be estimated from the in vitro IC50 values. However, this should be done with caution and is only a preliminary step. A more reliable approach is to conduct a dose-escalation study in a small group of animals to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.

Q4: What are the potential challenges in formulating this compound for in vivo administration?

Like many quinone derivatives, this compound is expected to have poor water solubility. This can present challenges for in vivo delivery, particularly for intravenous or oral administration. Common formulation strategies for poorly soluble compounds include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems to improve solubility and bioavailability.[5][6][7] It is crucial to assess the stability and compatibility of NEO in the chosen vehicle.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer724.69 ± 0.38[4]
MCF-7Breast CancerNot Specified> 1000[8]
A549Lung Cancer2431.6 ± 7.6 x 10–3[8]
A549Lung Cancer7236.0 ± 2.2 x 10–2[8]
DU-145Prostate Cancer2414.2 ± 2.4 x 10–3[8]
DU-145Prostate Cancer72126.2 ± 4.4[8]
HEPG-2Liver CancerNot SpecifiedNot Specified[4]
AGSGastric CancerNot SpecifiedNot Specified[4]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

This protocol outlines a general procedure for determining the MTD of a novel compound like NEO in mice.[9][10][11][12][13]

1. Animals:

  • Use a sufficient number of healthy mice (e.g., C57BL/6 or BALB/c, aged 6-8 weeks).

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Allow at least one week of acclimatization before the start of the experiment.

2. Formulation of this compound:

  • Prepare a stock solution of NEO in a suitable solvent (e.g., DMSO).

  • For administration, dilute the stock solution in a vehicle appropriate for the chosen route of administration (e.g., saline, corn oil with surfactants). The final concentration of the organic solvent should be minimized to avoid vehicle-related toxicity.

3. Dose Escalation Study:

  • Divide the mice into groups of 3-5 animals per dose level.

  • Start with a low dose, which can be conservatively estimated from the in vitro IC50.

  • Administer NEO via the intended route (e.g., intraperitoneal, oral gavage, or intravenous).

  • Increase the dose in subsequent groups in a stepwise manner (e.g., using a modified Fibonacci sequence).

4. Monitoring and Endpoints:

  • Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and grooming.

  • Record body weight at least every other day.

  • The MTD is defined as the highest dose that does not result in:

    • More than 10-15% body weight loss.

    • Significant clinical signs of distress.

    • Mortality.

  • At the end of the observation period (typically 7-14 days), euthanize the animals and perform gross necropsy. Collect blood for hematology and clinical chemistry analysis, and major organs for histopathological examination.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Precipitation of NEO in Formulation Poor solubility of NEO in the aqueous vehicle.- Increase the concentration of the co-solvent (e.g., DMSO, PEG300).- Add a surfactant (e.g., Tween 80, Cremophor EL).- Use a cyclodextrin-based formulation to enhance solubility.- Prepare a fresh formulation before each use and ensure it is well-mixed.
High Variability in Animal Response Inconsistent dosing technique or formulation instability.- Ensure all personnel are properly trained in the administration technique (e.g., oral gavage, IV injection).- Prepare the formulation fresh daily and ensure homogeneity.- Standardize the time of day for dosing.
Vehicle-Related Toxicity The vehicle itself is causing adverse effects.- Run a vehicle-only control group to assess its toxicity.- Reduce the concentration of organic solvents (e.g., DMSO) in the final formulation.- Explore alternative, less toxic vehicles.
No Apparent Efficacy at Tolerated Doses - Insufficient drug exposure at the tumor site.- Rapid metabolism or clearance of NEO.- Confirm target engagement in the tumor tissue through pharmacodynamic studies (e.g., Western blot for p-STAT3).- Conduct pharmacokinetic studies to determine the bioavailability and half-life of NEO.- Consider alternative routes of administration or dosing schedules to improve exposure.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

PIM1_ROCK2_STAT3_Pathway cluster_0 This compound Action NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 STAT3 STAT3 ROCK2->STAT3 Migration Cell Migration & EMT STAT3->Migration

Caption: PIM1/ROCK2/STAT3 signaling pathway inhibited by this compound.

PI3K_AKT_Pathway cluster_1 This compound Action NEO This compound EGFR EGFR NEO->EGFR Promotes Degradation PI3K PI3K NEO->PI3K Inhibits Ubiquitination Ubiquitin-mediated Degradation EGFR->Ubiquitination EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: PI3K/AKT signaling pathway modulated by this compound.

MTD_Workflow start Start: Formulate NEO dose_escalation Dose Escalation Study (3-5 mice/group) start->dose_escalation monitoring Daily Monitoring: - Clinical Signs - Body Weight dose_escalation->monitoring decision Toxicity Observed? monitoring->decision mtd_determined MTD Determined decision->mtd_determined Yes increase_dose Increase Dose for Next Group decision->increase_dose No end End: Analyze Data (Necropsy, Histo, Bloodwork) mtd_determined->end increase_dose->dose_escalation

Caption: Workflow for Maximum Tolerated Dose (MTD) determination.

References

Technical Support Center: Synthesis of Neoprzewaquinone A Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Neoprzewaquinone A has not been published in peer-reviewed literature. Therefore, this guide provides troubleshooting advice and experimental protocols based on the synthesis of structurally related natural products and the known challenges associated with key chemical transformations likely involved in the synthesis of this compound analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound and its analogues?

The main challenges stem from the inherent reactivity and instability of the core structures. Key difficulties include:

  • Handling of ortho-quinone methide (o-QM) intermediates: These are highly reactive and prone to rapid, uncontrolled oligomerization if not generated and trapped efficiently.[1]

  • Controlling regioselectivity and stereoselectivity: Particularly in crucial steps like the Diels-Alder reaction, achieving the desired orientation and spatial arrangement of substituents can be difficult.

  • Instability of the final product: The quinone core can be sensitive to oxidation, reduction, and other degradation pathways, making purification and storage challenging.

  • Protecting group strategy: The presence of multiple reactive functional groups may necessitate a complex and carefully planned protecting group strategy to avoid unwanted side reactions.

Q2: What are ortho-quinone methides (o-QMs) and why are they so reactive?

Ortho-quinone methides are highly reactive intermediates characterized by a cyclohexadiene core with an exocyclic double bond and a carbonyl group in the ortho position. Their high reactivity is due to a combination of factors, including ring strain and a polarized electronic structure, which makes them potent electrophiles and susceptible to nucleophilic attack and cycloaddition reactions.[1] Their transient nature means they are typically generated in situ for immediate use in a subsequent reaction.

Q3: What general strategies can be employed to control the reactivity of o-QM intermediates?

Several strategies can be used to manage the reactivity of o-QMs:

  • In situ generation and trapping: Generating the o-QM in the presence of a trapping agent (e.g., a dienophile for a Diels-Alder reaction) minimizes its lifetime and reduces the chance of side reactions.

  • Use of stabilizing substituents: Electron-withdrawing groups on the exocyclic methylene can sometimes stabilize the o-QM, making it less prone to polymerization.

  • Lewis acid catalysis: Lewis acids can coordinate to the carbonyl group, activating the o-QM towards the desired reaction and potentially influencing selectivity.

  • Photochemical or thermal generation: These methods can provide precise control over when and where the o-QM is formed in the reaction mixture.

Troubleshooting Guide for a Hypothetical Synthesis of a this compound Analogue

This guide addresses potential issues in a plausible synthetic route to a this compound analogue, proceeding via an o-quinone methide intermediate and a subsequent intramolecular Diels-Alder reaction.

Diagram: Hypothetical Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: o-QM Generation & Trapping cluster_2 Step 3: Post-Cycloaddition Modification cluster_3 Step 4: Purification A Starting Material (e.g., Substituted Phenol) B Functional Group Interconversion A->B C In situ Generation of o-QM B->C D Intramolecular Diels-Alder Reaction C->D Trapping E Oxidation/Aromatization D->E F Deprotection E->F G Chromatography F->G H Crystallization G->H

Caption: A generalized workflow for the synthesis of this compound analogues.

Problem/Observation Potential Cause Suggested Solution(s)
Low or no yield of Diels-Alder product; complex mixture of oligomers observed. The generated o-quinone methide is polymerizing before it can undergo the intramolecular Diels-Alder reaction.1. Increase the rate of the Diels-Alder reaction: Try a higher concentration of the precursor, or consider using a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to accelerate the cycloaddition. 2. Slower generation of the o-QM: If using a chemical oxidant, add it slowly to the reaction mixture to keep the instantaneous concentration of the o-QM low. 3. Change the solvent: A less polar solvent may disfavor the polar polymerization pathway.
Formation of the wrong regioisomer in the Diels-Alder reaction. The electronics of the diene and dienophile components of the o-QM precursor favor the undesired cycloaddition pathway.1. Modify substituents: Altering electron-donating or electron-withdrawing groups on the precursor can change the frontier molecular orbital energies and influence regioselectivity. 2. Steric hindrance: Introduce bulky groups that disfavor the transition state leading to the undesired isomer. 3. Use of a templating Lewis acid: A chelating Lewis acid could lock the conformation of the precursor, favoring one regioisomeric outcome.
Product degradation during workup or purification. The quinone core is sensitive to air (oxidation) or silica gel (acid-catalyzed decomposition).1. Degas all solvents: Use solvents that have been sparged with an inert gas (argon or nitrogen). 2. Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use for chromatography. 3. Alternative purification: Consider other purification methods like preparative HPLC with a non-acidic mobile phase or crystallization.
Incomplete oxidation to the final quinone. The oxidizing agent is not strong enough, or the reaction conditions are not optimal.1. Stronger oxidizing agent: If using a mild oxidant like DDQ, consider a stronger one such as Fremy's salt or ceric ammonium nitrate (CAN). 2. Optimize reaction conditions: Vary the temperature, reaction time, and solvent to find the optimal conditions for the oxidation.
Difficulty in removing protecting groups. The protecting group is too robust to the deprotection conditions, or the substrate is sensitive to the required reagents.1. Screen deprotection conditions: Systematically test different reagents, solvents, and temperatures. 2. Re-evaluate the protecting group strategy: In future syntheses, choose a protecting group that is known to be labile under conditions that the rest of the molecule can tolerate.
Data Presentation: Example Tables for Experimental Comparison

Table 1: Comparison of Conditions for o-QM Generation and Trapping

EntryPrecursor Conc. (M)Method of GenerationLewis Acid (eq.)Temp (°C)Time (h)Yield of Cycloadduct (%)
10.01Thermal (Toluene)None1101215
20.01Oxidation (Ag₂O)None25435
30.01Oxidation (Ag₂O)BF₃·OEt₂ (1.1)0265
40.05Oxidation (Ag₂O)BF₃·OEt₂ (1.1)0258 (some oligomerization)

Table 2: Screening of Oxidation Conditions

EntryOxidizing AgentSolventTemp (°C)Time (h)Yield of Quinone (%)
1DDQ (1.5 eq)Benzene80640
2Fremy's Salt (2.2 eq)H₂O/Acetone25175
3CAN (2.5 eq)Acetonitrile/H₂O00.582

Detailed Methodologies for Key Experiments

General Protocol for in situ Generation of an o-Quinone Methide and Intramolecular Diels-Alder Trapping

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the o-hydroxybenzyl alcohol precursor (1.0 eq) and the chosen dienophile (if intermolecular).

  • Dissolution: Dissolve the starting materials in a suitable dry solvent (e.g., toluene, CH₂Cl₂, or THF).

  • Cooling (if necessary): Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • o-QM Generation:

    • Oxidative Method: Add a solution of the oxidizing agent (e.g., silver(I) oxide, 2.0 eq) in the same solvent dropwise over a period of 30 minutes.

    • Thermal Method: Heat the reaction mixture to reflux.

    • Lewis Acid Promotion: If using a Lewis acid, add it to the solution before the oxidant or heat.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ for acidic reactions, or a reducing agent like Na₂S₂O₃ for reactions with excess oxidant).

  • Workup: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on deactivated silica gel.

General Protocol for Aromatization to a Quinone

  • Dissolution: Dissolve the hydroquinone precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile/water, acetone).

  • Addition of Oxidant: Add the oxidizing agent (e.g., ceric ammonium nitrate, 2.5 eq, or Fremy's salt, 2.2 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture vigorously at 0 °C or room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Logical Relationships in Troubleshooting

Diagram: Troubleshooting Logic for Low Yield

G cluster_solutions Potential Solutions Start Low Yield of Desired Product ComplexMixture Complex Mixture by TLC/NMR? Start->ComplexMixture Oligomerization Likely Oligomerization of o-QM ComplexMixture->Oligomerization Yes SM_Remaining Starting Material Remaining? ComplexMixture->SM_Remaining No Slow_Reaction Slow Diels-Alder Reaction Oligomerization->Slow_Reaction Degradation Product Degradation Sol_Degrade Milder Purification (Deactivated Silica) OR Protect Product Degradation->Sol_Degrade SM_Remaining->Degradation No Inefficient_Generation Inefficient o-QM Generation SM_Remaining->Inefficient_Generation Yes Sol_Generate Stronger Oxidant Higher Temperature Longer Reaction Time Inefficient_Generation->Sol_Generate Sol_Oligo Increase Trapping Rate (Lewis Acid, Conc.) OR Decrease Generation Rate Slow_Reaction->Sol_Oligo

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Overcoming Poor Bioavailability of Neoprzewaquinone A In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoprzewaquinone A (NQA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the anticipated challenges associated with the in vivo bioavailability of NQA, a promising phenanthrenequinone derivative from Salvia miltiorrhiza. While specific pharmacokinetic data for NQA is limited in publicly available literature, its chemical nature as a quinone suggests potential challenges with poor aqueous solubility, which can significantly hinder its systemic absorption and therapeutic efficacy.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting strategies based on established methods for enhancing the bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing low or inconsistent efficacy of this compound in our animal models. What could be the underlying cause?

A1: Low and variable in vivo efficacy of this compound is likely attributable to poor oral bioavailability. As a quinone-based compound, NQA is predicted to have low aqueous solubility, which is a primary limiting factor for its absorption from the gastrointestinal tract.[1][2] Inconsistent results can arise from variable dissolution and absorption of the compound in the gut. To confirm this, it is recommended to perform initial pharmacokinetic studies to determine the plasma concentration of NQA after administration.

Q2: What are the initial steps to assess the bioavailability of our this compound formulation?

A2: A pilot pharmacokinetic (PK) study is a crucial first step. This typically involves administering a known dose of NQA to a small group of animals (e.g., rats or mice) via both intravenous (IV) and the intended route of administration (e.g., oral). Blood samples are collected at various time points and analyzed to determine the plasma concentration of NQA. The absolute bioavailability can then be calculated by comparing the Area Under the Curve (AUC) of the oral and IV routes.

Q3: What are the key physicochemical properties of this compound that we should consider?

A3: Understanding the physicochemical properties of NQA is essential for developing a suitable formulation. Key parameters to characterize include:

  • Aqueous Solubility: Determine the solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal environment.

  • LogP (Octanol-Water Partition Coefficient): This indicates the lipophilicity of the compound. A high LogP value suggests poor aqueous solubility but potentially good membrane permeability.

  • Permeability: Assess the ability of NQA to cross intestinal membranes using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.[3]

Q4: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A4: Several formulation strategies can be employed to improve the solubility and dissolution rate of NQA.[4][5] These include:

  • Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.[4]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[4]

  • Solid Dispersions: Dispersing NQA in a hydrophilic polymer matrix can enhance its dissolution rate.[1]

  • Cyclodextrin Complexation: Encapsulating NQA within cyclodextrin molecules can increase its aqueous solubility.[1]

Troubleshooting Guide

Issue 1: Low Plasma Concentrations of this compound Following Oral Administration

This is a common challenge for poorly soluble compounds. The following table outlines potential formulation strategies to address this issue.

Strategy Principle Advantages Considerations
Micronization/Nanonization Increases surface area-to-volume ratio, enhancing dissolution rate.[4]Relatively simple to implement for crystalline compounds.May not be sufficient for extremely insoluble compounds. Potential for particle aggregation.
Lipid-Based Drug Delivery Systems (LBDDS) NQA is dissolved in a lipid carrier, which forms an emulsion in the GI tract, facilitating absorption.[4]Can significantly increase bioavailability for lipophilic drugs. May bypass first-pass metabolism via lymphatic uptake.Requires careful selection of lipids, surfactants, and co-solvents. Potential for GI side effects at high doses.
Amorphous Solid Dispersions NQA is molecularly dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[5]Can lead to substantial increases in solubility and dissolution.The amorphous state can be physically unstable and may recrystallize over time.
Cyclodextrin Complexation NQA forms an inclusion complex with a cyclodextrin, where the hydrophobic drug is inside the cavity and the hydrophilic exterior improves water solubility.[1]Can significantly enhance aqueous solubility.The complex may dissociate upon dilution in the GI tract.
Issue 2: High Variability in In Vivo Efficacy Between Animals

High variability often stems from inconsistent absorption.

Troubleshooting Step Rationale Recommended Action
Standardize Dosing Vehicle The vehicle used to suspend or dissolve NQA can significantly impact its absorption.Use a consistent and well-characterized dosing vehicle for all animals. If using a suspension, ensure it is homogenous before each administration.
Control Food Intake The presence or absence of food can alter gastric pH and transit time, affecting drug dissolution and absorption.Standardize the fasting and feeding schedule for all animals in the study.
Improve Formulation Robustness A more robust formulation can overcome inter-animal physiological differences.Consider developing a more advanced formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce the impact of physiological variables on absorption.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To increase the dissolution rate of NQA by reducing its particle size to the nanometer range.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, PVP K30)

  • Purified water

  • High-pressure homogenizer or bead mill

Method:

  • Prepare a pre-suspension by dispersing NQA powder in an aqueous solution of the stabilizer.

  • Subject the pre-suspension to high-pressure homogenization or wet bead milling.

  • Optimize the process parameters (e.g., pressure, number of cycles, bead size) to achieve the desired particle size.

  • Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

  • Assess the dissolution rate of the nanosuspension compared to the unprocessed NQA powder.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for NQA

Objective: To improve the solubility and absorption of NQA by formulating it in a lipid-based system.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ PG, Maisine® CC)[4]

  • Surfactant (e.g., Kolliphor® RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol® HP)[4]

Method:

  • Screen various oils, surfactants, and co-solvents for their ability to dissolve NQA.

  • Construct ternary phase diagrams to identify the self-emulsifying region for different combinations of the selected excipients.

  • Prepare several SEDDS formulations by mixing the oil, surfactant, and co-solvent in different ratios.

  • Incorporate NQA into the optimized SEDDS pre-concentrate and vortex until a clear solution is obtained.

  • Characterize the formulation for self-emulsification time, droplet size, and robustness to dilution.

  • Evaluate the in vitro dissolution and permeability of the NQA-loaded SEDDS.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation problem Poor In Vivo Efficacy of NQA pk_study Pilot Pharmacokinetic Study problem->pk_study physchem Physicochemical Characterization (Solubility, LogP, Permeability) problem->physchem particle_size Particle Size Reduction physchem->particle_size lipid_based Lipid-Based Formulation (SEDDS) physchem->lipid_based solid_dispersion Solid Dispersion physchem->solid_dispersion cyclodextrin Cyclodextrin Complexation physchem->cyclodextrin invitro In Vitro Dissolution & Permeability particle_size->invitro lipid_based->invitro solid_dispersion->invitro cyclodextrin->invitro invivo In Vivo Pharmacokinetic & Efficacy Studies invitro->invivo

Caption: Workflow for addressing poor in vivo bioavailability of NQA.

Recent studies have elucidated that this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway, which is implicated in cancer cell migration and smooth muscle relaxation.[6][7] Enhancing the bioavailability of NQA is critical to effectively modulate this pathway in vivo.

signaling_pathway cluster_formulation Bioavailability Enhancement cluster_absorption Systemic Circulation cluster_cellular_action Cellular Action cluster_cellular_response Cellular Response NQA_formulation Formulated NQA (e.g., SEDDS, Nanosuspension) NQA_plasma NQA in Plasma NQA_formulation->NQA_plasma Improved Absorption PIM1 PIM1 NQA_plasma->PIM1 Inhibition ROCK2 ROCK2 PIM1->ROCK2 Activation migration Inhibition of Cancer Cell Migration PIM1->migration relaxation Smooth Muscle Relaxation PIM1->relaxation STAT3 STAT3 ROCK2->STAT3 Activation

Caption: Proposed mechanism for enhanced in vivo activity of formulated NQA.

References

minimizing off-target effects of Neoprzewaquinone A in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neoprzewaquinone A (NEO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant cytotoxicity at concentrations where I don't expect PIM1 inhibition to be the primary cause. What could be happening?

A1: This is a critical observation and may point towards off-target effects. This compound is a phenanthrenequinone, and compounds with a quinone substructure can be susceptible to redox cycling.[1][2][3] This process can lead to the generation of reactive oxygen species (ROS), which in turn can induce cellular stress and cytotoxicity independent of PIM1 kinase inhibition.[4][5]

Troubleshooting Steps:

  • Assess ROS Production: Perform a cellular ROS assay (e.g., using DCFDA or similar fluorescent probes) to determine if NEO treatment leads to an increase in ROS at the concentrations causing toxicity.

  • Antioxidant Rescue: Test whether the observed cytotoxicity can be rescued by co-treatment with an antioxidant like N-acetylcysteine (NAC). If NAC alleviates the toxicity, it strongly suggests the involvement of ROS.

  • Compare with a Structurally Different PIM1 Inhibitor: Use a well-characterized, structurally unrelated PIM1 inhibitor (e.g., SGI-1776, as used in the primary literature) as a control.[6][7] If the unrelated inhibitor does not produce the same level of toxicity at concentrations that yield equivalent PIM1 inhibition, this points to an off-target effect of NEO.

Q2: How can I be sure that the phenotype I'm observing is a direct result of this compound binding to PIM1 kinase in my cells?

A2: This is a crucial validation step. Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[8][9][10] The principle of CETSA is that a ligand binding to its target protein stabilizes the protein, making it more resistant to thermal denaturation.[8][9] An increase in the thermal stability of PIM1 in the presence of NEO is strong evidence of direct binding in a cellular context.

Q3: My IC50 value for this compound seems to vary between experiments. What are the common causes for this?

A3: Inconsistent IC50 values are a frequent issue in cell-based assays. Several factors can contribute to this variability:

  • Cell Density and Confluency: Ensure you are seeding the same number of cells for each experiment and treating them at a consistent confluency. Cell density can affect the compound-to-cell ratio and the metabolic state of the cells.

  • Compound Stability and Handling: Prepare fresh dilutions of NEO from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by making single-use aliquots. The stability of the compound in your specific cell culture medium over the course of the experiment should also be considered.

  • Cell Passage Number: Use cells within a consistent and limited passage number range. High-passage number cells can exhibit altered phenotypes and drug responses.

  • Assay Incubation Time: The duration of drug exposure can significantly impact the observed IC50. Ensure the incubation time is kept consistent across all experiments.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound from published research.

Table 1: In Vitro Inhibitory Activity of this compound against PIM1 Kinase

CompoundTargetIC50 (µM)
This compoundPIM1 Kinase0.56

Data extracted from a study by Zhao et al. (2023).[6]

Table 2: Cytotoxicity of this compound (NEO) and SGI-1776 in various cell lines after 48h treatment.

Cell LineCancer TypeNEO IC50 (µM)SGI-1776 IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.385.31 ± 0.42
HEPG-2Liver Cancer12.35 ± 0.7515.63 ± 0.88
NCI-1299Lung Cancer15.68 ± 0.9418.35 ± 1.02
AGSGastric Cancer10.24 ± 0.6312.47 ± 0.76
MCF-7Breast Cancer8.73 ± 0.5510.21 ± 0.69

Data presented as mean ± SD. SGI-1776 is a known PIM1 inhibitor used as a positive control. Data from Zhao et al. (2023).[6]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PIM1 Target Engagement

This protocol is a generalized method to confirm the direct binding of this compound to PIM1 in intact cells.

1. Cell Treatment: a. Culture your cells of interest to approximately 80-90% confluency. b. Treat the cells with either vehicle control (e.g., DMSO) or a saturating concentration of this compound (typically 5-20 times the cellular EC50) for a predetermined time (e.g., 1-3 hours) at 37°C.[9]

2. Heat Shock: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Cell Lysis and Protein Fractionation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath). b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Analysis: a. Collect the supernatant (soluble fraction). b. Analyze the amount of soluble PIM1 protein at each temperature point using Western blotting with a PIM1-specific antibody.

5. Data Interpretation: a. A positive result is indicated by a shift in the melting curve to a higher temperature for the NEO-treated cells compared to the vehicle-treated cells. This demonstrates that NEO binding has stabilized the PIM1 protein.

Protocol 2: Proactive Off-Target Screening via Kinase Panel

To comprehensively assess the selectivity of this compound, it is recommended to screen it against a broad panel of kinases.

1. Compound Submission: a. Provide a high-purity sample of this compound to a commercial kinase profiling service (e.g., Eurofins Discovery, Reaction Biology, Pharmaron).[11][12][13]

2. Assay Format Selection: a. Choose a screening format. A common initial screen is to test the compound at a single high concentration (e.g., 10 µM) against a large panel of kinases. b. Select an appropriate ATP concentration for the assay. Testing at a physiological ATP concentration (e.g., 1 mM) can provide more biologically relevant data.[12][14]

3. Data Analysis: a. The service will provide data as percent inhibition for each kinase at the tested concentration. b. Any kinase showing significant inhibition (typically >50%) should be considered a potential off-target.

4. Follow-up Studies: a. For any identified off-targets, perform dose-response experiments to determine the IC50 value. b. Compare the IC50 for off-targets to the IC50 for PIM1 to determine the selectivity profile of this compound.

Visualizations

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Cytokine_Receptors Cytokine Receptors Growth_Factors->Cytokine_Receptors PIM1 PIM1 Kinase Cytokine_Receptors->PIM1 Activates ROCK2 ROCK2 PIM1->ROCK2 Activates BAD BAD PIM1->BAD Phosphorylates STAT3 STAT3 ROCK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Migration, Proliferation) pSTAT3->Gene_Transcription pBAD p-BAD BAD->pBAD Apoptosis_Inhibition Inhibition of Apoptosis pBAD->Apoptosis_Inhibition Neoprzewaquinone_A This compound Neoprzewaquinone_A->PIM1 Inhibits

Caption: PIM1 Signaling Pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start Experiment with This compound dose_response 1. Perform Dose-Response Curve (Determine IC50/EC50) start->dose_response phenotype_observed 2. Observe Cellular Phenotype (e.g., decreased migration, cytotoxicity) dose_response->phenotype_observed is_on_target 3. Validate On-Target Effect phenotype_observed->is_on_target cetsa 3a. Cellular Thermal Shift Assay (CETSA) for PIM1 Engagement is_on_target->cetsa Yes controls 3b. Use Controls: - Inactive structural analog (if available) - Structurally unrelated PIM1 inhibitor is_on_target->controls Yes off_target_investigation 4. Investigate Potential Off-Targets is_on_target->off_target_investigation Ambiguous Results cetsa->off_target_investigation controls->off_target_investigation ros_assay 4a. ROS Production Assay (due to quinone structure) off_target_investigation->ros_assay rescue 4b. Antioxidant Rescue Experiment (e.g., with NAC) off_target_investigation->rescue kinase_screen 4c. Kinase Selectivity Panel Screening off_target_investigation->kinase_screen conclusion 5. Conclude Mechanism of Action ros_assay->conclusion rescue->conclusion kinase_screen->conclusion

Caption: Experimental workflow for minimizing and identifying off-target effects.

Troubleshooting_Tree start Issue: Unexpected Cytotoxicity or Phenotype with NEO q1 Is the effect observed at a concentration significantly different from PIM1 IC50? start->q1 a1_yes Likely Off-Target Effect q1->a1_yes Yes a1_no Could be On-Target or Off-Target q1->a1_no No q2 Does an antioxidant (e.g., NAC) rescue the phenotype? a1_yes->q2 q3 Does a structurally different PIM1 inhibitor recapitulate the phenotype? a1_no->q3 a2_yes Suggests ROS-mediated off-target effect q2->a2_yes Yes a2_no ROS unlikely to be the primary cause q2->a2_no No a2_no->q3 a3_yes Suggests On-Target effect q3->a3_yes Yes a3_no Suggests Off-Target effect of NEO q3->a3_no No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Addressing Neoprzewaquinone A Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Neoprzewaquinone A precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution (e.g., cell culture media)?

A1: this compound, like other phenanthrenequinones, is a hydrophobic molecule with inherently low aqueous solubility.[1][2][3][4] Precipitation in aqueous solutions such as cell culture media is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your final solution may be higher than its maximum solubility in that specific aqueous medium.

  • Solvent Shock: this compound is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[5] When this concentrated stock is rapidly diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to "crash out" and form a precipitate.[6][7]

  • Media Components: Interactions with salts, proteins, and other components in complex media can reduce the solubility of the compound.[6][8]

  • pH and Temperature: The solubility of this compound may be sensitive to the pH and temperature of the solution. Changes in these parameters can lead to precipitation.[6][7]

Q2: How can I visually confirm that my compound is precipitating?

A2: Precipitation can be observed in several ways:

  • Visible Particles: You might see distinct solid particles, crystals, or a film in your flask, plate, or tube.[7]

  • Cloudiness or Turbidity: The solution may appear hazy or cloudy, indicating the presence of fine, suspended particles.[6][7]

  • Color Change: As this compound is a colored compound, its precipitation might lead to a non-uniform color distribution in the medium.

It is important to differentiate precipitation from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile microorganisms under a microscope.[7]

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.[5] It is a powerful aprotic solvent capable of dissolving many hydrophobic compounds.[9][10][11]

Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[12][13] While some robust cell lines can tolerate up to 0.5% DMSO, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental outcomes.[11][12]

Troubleshooting Guide

This guide provides systematic steps to prevent and resolve this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous media Rapid change in solvent polarity ("solvent shock").1. Prepare a high-concentration stock solution in DMSO. This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final DMSO concentration low.[6] 2. Perform serial dilutions. Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the aqueous medium. 3. Add the stock solution dropwise while gently vortexing or swirling the aqueous medium. This facilitates rapid mixing and minimizes localized high concentrations of the compound.[7] 4. Warm the aqueous medium to 37°C before adding the stock solution. This can sometimes improve solubility.[7]
Precipitation observed after incubation The compound concentration exceeds its solubility limit at the experimental temperature or due to interactions with media components over time.1. Determine the kinetic solubility of this compound in your specific medium. This can be done by preparing a range of concentrations and observing the point at which precipitation occurs. 2. Use a lower final concentration of this compound. 3. Consider using a co-solvent. Small amounts of solvents like ethanol or polyethylene glycol (PEG) can sometimes improve solubility. However, their effects on your specific cell line must be validated.[14] 4. Incorporate solubilizing agents. For in vivo or certain in vitro applications, formulation strategies such as using cyclodextrins or self-emulsifying drug delivery systems (SEDDS) can be explored to enhance solubility.[15]
Inconsistent results or lower than expected activity Undissolved compound leads to an inaccurate final concentration.1. Visually inspect your solutions for any signs of precipitation before each experiment. 2. Centrifuge your final working solution at a low speed and check for a pellet. If a pellet is observed, the supernatant will have a lower concentration than intended. 3. Filter the final working solution through a 0.22 µm filter. This will remove any precipitate, but be aware that this will also lower the actual concentration of the dissolved compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO4.55 mg/mL (8.17 mM)[5]
Aqueous MediaVery Low (inferred from the low solubility of related phenanthrenequinones)[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Pre-warm Media: Pre-warm your cell culture medium or aqueous buffer to 37°C.

  • Calculate Dilution: Determine the volume of the this compound stock solution needed to achieve your desired final concentration. Ensure the final DMSO concentration remains within the acceptable range for your cells (ideally ≤ 0.1%).

  • Dilution: While gently swirling or vortexing the pre-warmed medium, add the calculated volume of the stock solution drop by drop.

  • Final Mix: Gently mix the final working solution to ensure homogeneity.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.

Signaling Pathway and Experimental Workflow Diagrams

NeoprzewaquinoneA_Signaling_Pathway cluster_cell Cell Membrane PIM1 PIM1 ROCK2 ROCK2 PIM1->ROCK2 Activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation PIM1->Smooth_Muscle_Relaxation Inhibits STAT3 STAT3 ROCK2->STAT3 Phosphorylation pSTAT3 p-STAT3 Cell_Migration Cell Migration pSTAT3->Cell_Migration Promotes NeoprzewaquinoneA This compound NeoprzewaquinoneA->PIM1 Inhibition

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_qc Quality Control Stock_Solution Prepare High-Concentration Stock Solution in DMSO Working_Solution Prepare Working Solution in Aqueous Medium Stock_Solution->Working_Solution Precipitation_Check1 Visual Check for Precipitation Working_Solution->Precipitation_Check1 Cell_Treatment Treat Cells with Working Solution Incubation Incubate for Desired Time Cell_Treatment->Incubation Precipitation_Check2 Visual Check for Precipitation Incubation->Precipitation_Check2 Assay Perform Cellular/Biochemical Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis Precipitation_Check1->Cell_Treatment No Precipitation Precipitation_Check2->Assay No Precipitation

Caption: Experimental workflow for this compound.

References

Technical Support Center: Quality Control of Commercial Neoprzewaquinone A Batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial batches of Neoprzewaquinone A.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercial this compound?

A1: Commercial batches of this compound are typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. You should always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value of your batch.

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored at 4°C in a sealed container, protected from moisture and light[2][3]. For long-term storage in solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month[2][3]. Quinone compounds can be susceptible to degradation from heat, light, and oxidation[4][5].

Q3: What are the recommended solvents for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Solubility in DMSO is reported to be 4.55 mg/mL (8.17 mM), which may require ultrasonication and warming to 60°C to fully dissolve[3].

Q4: I am observing lower than expected bioactivity in my experiments. What could be the cause?

A4: Lower than expected bioactivity can stem from several factors:

  • Compound Degradation: Improper storage or handling can lead to degradation. Quinones are known to be sensitive to light and temperature[4][5]. Ensure you are following the recommended storage conditions.

  • Incomplete Solubilization: this compound may require heating and sonication to fully dissolve in DMSO[3]. Incomplete solubilization will result in a lower effective concentration in your experiments.

  • Batch-to-Batch Variability: Although suppliers provide a purity value, the nature and percentage of impurities may vary between batches. It is advisable to perform your own quality control checks.

  • Experimental Conditions: Ensure that your experimental setup, including cell lines and reagents, are all properly validated and controlled for[6][7].

Q5: Are there any known impurities I should be aware of?

A5: While specific impurity profiles for commercial this compound are not extensively published, potential impurities could include residual starting materials from synthesis, byproducts of the purification process, or degradation products. General analytical techniques such as HPLC-MS can be used to identify and quantify unknown peaks in your sample.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent results between experiments Batch-to-batch variation in purity or impurity profile.1. Request the Certificate of Analysis for each new batch. 2. Perform an in-house purity check using HPLC (see Protocol 1). 3. If possible, test a small amount of the new batch in a pilot experiment to confirm consistent activity.
Precipitate forms when adding to aqueous media Poor aqueous solubility of this compound.1. Ensure the final concentration of DMSO in your aqueous media is kept low (typically <0.5%) to maintain solubility. 2. Prepare stock solutions in 100% DMSO and dilute serially in your experimental media just before use. 3. Vortex the final solution thoroughly before adding to your experimental system.
Loss of activity over time in prepared solutions Degradation of this compound in solution.1. Prepare fresh dilutions from a frozen stock solution for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock into single-use vials. 3. Protect solutions from light by using amber vials or covering tubes with foil.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) Presence of impurities or degradation products.1. Compare the chromatogram to a reference standard if available. 2. Perform forced degradation studies (see Protocol 2) to identify potential degradation products. 3. Use mass spectrometry (MS) to obtain molecular weight information on the unknown peaks to aid in their identification.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a this compound batch.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile (ACN)
  • HPLC-grade water
  • HPLC-grade formic acid (FA)
  • HPLC system with a UV detector and a C18 column

2. Sample Preparation:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
  • Dilute the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: Water with 0.1% FA
  • Mobile Phase B: Acetonitrile with 0.1% FA
  • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 254 nm and 280 nm
  • Injection Volume: 10 µL

4. Data Analysis:

  • Integrate the peak areas of all detected peaks.
  • Calculate the purity as the percentage of the main this compound peak area relative to the total area of all peaks.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation products and assess the stability of this compound under various stress conditions. This is adapted from studies on similar quinone compounds[4].

1. Prepare Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours, then dissolve in DMSO.
  • Photolytic Degradation: Expose a solution of this compound (10 µg/mL in 50:50 ACN:water) to direct sunlight for 48 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC using the method described in Protocol 1.
  • Compare the chromatograms to identify new peaks (degradation products) and a decrease in the main peak area.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the known signaling pathway of this compound and a typical experimental workflow for its quality control.

NeoprzewaquinoneA_Pathway cluster_downstream Downstream Effects NEO This compound PIM1 PIM1 Kinase NEO->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 activates STAT3 STAT3 ROCK2->STAT3 activates Relaxation Smooth Muscle Relaxation ROCK2->Relaxation inhibits Migration Cell Migration & EMT STAT3->Migration promotes

Caption: this compound signaling pathway.[1][8][9][10]

QC_Workflow start Receive Commercial This compound Batch coa Review Certificate of Analysis start->coa hplc Purity Assessment by HPLC (Protocol 1) coa->hplc decision Purity ≥ 98%? hplc->decision forced_deg Optional: Forced Degradation Study (Protocol 2) hplc->forced_deg storage Store at 4°C (Solid) or -80°C (Solution) decision->storage Yes reject Contact Supplier/ Reject Batch decision->reject No end Proceed with Experiments storage->end

Caption: Quality control workflow for commercial batches.

References

Technical Support Center: Interpreting Neoprzewaquinone A Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting and troubleshooting experimental data related to Neoprzewaquinone A (NEO) docking studies.

Summary of this compound Docking and In Vitro Data

Molecular docking simulations have been instrumental in identifying the interaction between this compound and its biological targets.[1][2] These computational studies predicted that NEO effectively enters the binding pocket of the PIM1 kinase, a key protein implicated in cancer cell migration.[1][2][3] This prediction has been substantiated by in vitro kinase assays and cell-based experiments.

Key Quantitative Data
ParameterTarget / Cell LineValueReference
Binding Target PIM1 KinasePDB ID: 1XWS[4]
IC₅₀ (Kinase Assay) PIM1 Kinase0.56 μM[3][4]
IC₅₀ (Cell Viability, 24h) MDA-MB-231 Cells11.14 ± 0.36 μM[3]
IC₅₀ (Cell Viability, 48h) MDA-MB-231 Cells7.11 ± 1.21 μM[3]
IC₅₀ (Cell Viability, 72h) MDA-MB-231 Cells4.69 ± 0.38 μM[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of the key experimental protocols used in this compound studies.

Molecular Docking Simulation Protocol

Molecular docking for NEO was performed to predict its binding orientation and affinity with the PIM1 kinase.[1][2]

  • Protein Preparation : The X-ray crystal structure of PIM1 kinase was obtained from the Protein Data Bank (PDB ID: 1XWS).[4] Water molecules and co-crystallized ligands were typically removed to prepare the protein for docking.[5]

  • Ligand Preparation : The 3D structure of this compound was generated and optimized to find its lowest energy conformation.[4][5]

  • Docking Execution : The GOLD program, which utilizes a genetic algorithm, was used for the simulation.[4] The CHARMm force field was applied to score the binding poses.[4]

  • Analysis : The resulting poses were analyzed based on their docking scores and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of PIM1.[6][7]

cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation PDB 1. Obtain Protein Structure (PDB: 1XWS) Ligand 2. Prepare Ligand (this compound) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Dock 4. Run Docking Algorithm (e.g., GOLD) Grid->Dock Analyze 5. Analyze Binding Poses (Scoring & Interactions) Dock->Analyze Validate 6. Experimental Validation (Kinase & Cell Assays) Analyze->Validate

A generalized workflow for molecular docking studies.
In Vitro Kinase Assay

To validate the docking results, an in vitro kinase assay was performed. The ADP-Glo™ Kinase Assay was used to measure the activity of PIM1 kinase in the presence of varying concentrations of NEO, which confirmed that NEO inhibits PIM1 activity in a dose-dependent manner.[4]

Western Blot Analysis

Western blotting was used to investigate the downstream effects of PIM1 inhibition in the triple-negative breast cancer cell line, MDA-MB-231.[1][3] After treating the cells with NEO for 20 hours, researchers observed a significant reduction in the phosphorylation of proteins downstream of PIM1, such as STAT3, BAD, MYPT1, and mTOR.[1]

This compound Signaling Pathways

NEO has been shown to modulate key signaling pathways involved in cancer progression and other diseases.

PIM1/ROCK2/STAT3 Pathway

Docking studies and subsequent experiments have confirmed that NEO targets PIM1 kinase.[1][2][3] PIM1 is an upstream regulator of ROCK2.[1][3] By inhibiting PIM1, NEO effectively blocks the entire PIM1/ROCK2/STAT3 signaling cascade.[1][2][3] This inhibition leads to a reduction in cancer cell migration and epithelial-mesenchymal transition (EMT).[1][2]

NEO This compound PIM1 PIM1 Kinase NEO->PIM1 ROCK2 ROCK2 PIM1->ROCK2 Downstream p-BAD, p-MYPT1, p-mTOR PIM1->Downstream STAT3 p-STAT3 ROCK2->STAT3 Phenotype Cell Migration & Epithelial-Mesenchymal Transition (EMT) STAT3->Phenotype

Inhibitory action of NEO on the PIM1/ROCK2/STAT3 pathway.
EGFR/PI3K-AKT Pathway

In addition to its effects on the PIM1 pathway, other research indicates that NEO can suppress hepatocellular carcinoma by promoting the ubiquitin-mediated degradation of the Epidermal Growth Factor Receptor (EGFR) and subsequently inhibiting the PI3K-AKT signaling pathway.[8][9]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the interpretation of NEO docking data.

Q1: What is the primary molecular target of this compound identified through docking studies?

A1: The primary target identified is PIM1 kinase.[1][2][3] Molecular docking simulations show that NEO fits into the ATP-binding pocket of PIM1, and this has been confirmed with in vitro kinase assays.[1][4]

Q2: My docking score for a NEO analog is highly negative, but my in vitro experiments show poor activity. What could be the reason?

A2: This is a common challenge in drug discovery. Several factors could be responsible:

  • Scoring Function Inaccuracy : The scoring function may not perfectly represent the true binding energy.[10][11] Docking scores are estimations and do not account for all factors like solvent effects or protein flexibility.[11][12]

  • Incorrect Binding Pose : While the score is good, the predicted binding mode might be incorrect or non-productive. It is crucial to visually inspect the pose and see if it makes sense chemically and biologically.[6]

  • Bioavailability Issues : The compound may have poor cell permeability or be unstable in the assay medium, preventing it from reaching its target in cell-based assays.

  • Entropy and Solvation : Docking tools often struggle to accurately capture the entropic penalties of binding and the complex role of water molecules in the binding site.[6][12]

Q3: How can I validate the docking pose of this compound with PIM1 kinase?

A3: Validating a docking result is a multi-step process:

  • Re-docking : If a co-crystallized ligand is present in the PDB structure, you can remove it and re-dock it. If the program accurately reproduces the experimental pose (Root Mean Square Deviation [RMSD] < 2.0 Å), the protocol is likely reliable.[7][13]

  • Molecular Dynamics (MD) Simulation : Run MD simulations on the NEO-PIM1 complex.[13][14] If the ligand remains stably bound in the pocket throughout the simulation, it adds confidence to the docking result.[14]

  • Compare with Experimental Data : The ultimate validation comes from experimental results. The computational prediction that NEO binds PIM1 is strongly supported by in vitro kinase assays showing inhibition at an IC₅₀ of 0.56 μM.[3][4]

Q4: The predicted binding pose for my compound shows no hydrogen bonds. Is the result invalid?

A4: Not necessarily. While hydrogen bonds are significant contributors to binding affinity, they are not the only important interaction.[7] Strong binding can also be driven by hydrophobic and van der Waals interactions.[6] Analyze the binding pocket for hydrophobic residues and assess whether the compound makes favorable contacts with them.

cluster_insilico In Silico Phase cluster_invitro In Vitro / In Vivo Phase cluster_conclusion Conclusion Docking Molecular Docking (NEO -> PIM1) Hypothesis Hypothesis Generation (NEO inhibits PIM1) Docking->Hypothesis Kinase Kinase Assays Hypothesis->Kinase Cell Cell-based Assays (Migration, Viability) Kinase->Cell Animal Animal Models Cell->Animal Correlate Correlate Data Animal->Correlate Result Validated Conclusion Correlate->Result

Logical flow from computational prediction to experimental validation.

References

Validation & Comparative

Neoprzewaquinone A vs. SGI-1776: A Comparative Guide for PIM1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Neoprzewaquinone A and SGI-1776, two inhibitors of the PIM1 serine/threonine kinase, a significant target in oncology and immunoinflammatory diseases. The following sections detail their inhibitory profiles, effects on cellular pathways, and the experimental methodologies used for their evaluation.

Quantitative Data Summary

The inhibitory activities of this compound and SGI-1776 have been evaluated through both biochemical and cell-based assays. SGI-1776 is a well-characterized pan-PIM inhibitor with selectivity for PIM1. This compound is an active component of Salvia miltiorrhiza that has been identified as a potent PIM1 inhibitor.

ParameterThis compound (NEO)SGI-1776Reference
Biochemical IC50 (PIM1) Potent inhibition at nanomolar concentrations7 nM[1],[2][3][4]
Biochemical IC50 (PIM2) Not Reported363 nM[2][3][4]
Biochemical IC50 (PIM3) Not Reported69 nM[2][3][4]
Other Notable Targets (IC50) Not ReportedFlt3 (44 nM), Haspin (34 nM)[2][4]
Cellular IC50 (MDA-MB-231, 24h) 11.14 ± 0.36 µM11.74 ± 0.45 µM
Cellular IC50 (MDA-MB-231, 48h) 7.11 ± 1.21 µM8.03 ± 0.41 µM
Cellular IC50 (MDA-MB-231, 72h) 4.69 ± 0.38 µM4.90 ± 0.21 µM

Table 1: Comparative Inhibitory Activities of this compound and SGI-1776.

Signaling Pathway Analysis

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[5][6] Once expressed, PIM1 is constitutively active and phosphorylates a range of substrates involved in cell survival, proliferation, and migration.[5][7] Both this compound and SGI-1776 have been shown to inhibit the PIM1/ROCK2/STAT3 signaling axis.[8] Inhibition of PIM1 by these compounds leads to decreased phosphorylation of downstream targets including STAT3, Bad, MYPT1, and mTOR, ultimately affecting cell migration and survival.[9]

G cluster_upstream Upstream Activation cluster_pim1 PIM1 Kinase cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling & Cellular Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK binds to receptor STAT3_5 STAT3/STAT5 JAK->STAT3_5 phosphorylates PIM1 PIM1 Transcription & Translation STAT3_5->PIM1 activates ROCK2 ROCK2 PIM1->ROCK2 activates pBad p-Bad (Ser112) PIM1->pBad phosphorylates pmTOR p-mTOR PIM1->pmTOR phosphorylates NEO This compound NEO->PIM1 SGI SGI-1776 SGI->PIM1 pSTAT3 p-STAT3 ROCK2->pSTAT3 phosphorylates Migration Cell Migration & EMT pSTAT3->Migration Proliferation Cell Proliferation & Survival pBad->Proliferation pmTOR->Proliferation

PIM1 Signaling Pathway and Points of Inhibition.

Experimental Methodologies

This section outlines the protocols for key experiments used to characterize and compare PIM1 inhibitors.

PIM1 Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies PIM1 activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials:

    • Recombinant active PIM1 kinase

    • PIM1 substrate (e.g., S6K synthetic peptide)

    • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

    • ATP solution

    • Test inhibitors (this compound, SGI-1776) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO. Further dilute in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of PIM1 enzyme solution (e.g., 10 ng/µL) to each well, except for "blank" controls.

    • Prepare a substrate/ATP mixture containing the PIM1 substrate and ATP (e.g., 50 µM final concentration) in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • MDA-MB-231 breast cancer cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test inhibitors

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

  • Procedure:

    • Seed MDA-MB-231 cells in 96-well plates at a density of approximately 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or SGI-1776 (e.g., 0.3 to 10 µM) for 24, 48, or 72 hours.[11]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[11]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation levels of proteins within the PIM1 signaling pathway.

  • Materials:

    • MDA-MB-231 cells

    • Test inhibitors

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PIM1, anti-ROCK2, anti-p-STAT3, anti-p-Bad, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Treat MDA-MB-231 cells with this compound or SGI-1776 for a specified time (e.g., 20 hours).[11]

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometry analysis to quantify the protein levels, normalizing to a loading control like GAPDH.[11][9]

General Experimental Workflow

The evaluation of a novel kinase inhibitor typically follows a multi-stage process, progressing from initial biochemical screening to cellular and in vivo validation.

G node_biochem Biochemical Assay (e.g., In Vitro Kinase Assay) node_cell_viability Cell-Based Assays (e.g., MTT for Viability) node_biochem->node_cell_viability Determine IC50 node_cell_function Functional Assays (e.g., Migration, Invasion) node_cell_viability->node_cell_function Assess cellular effect node_pathway Mechanism of Action (e.g., Western Blot) node_cell_function->node_pathway Confirm target engagement node_invivo In Vivo Studies (e.g., Xenograft Models) node_pathway->node_invivo Validate in biological system node_result Candidate Validation node_invivo->node_result

Workflow for PIM1 Inhibitor Evaluation.

References

A Comparative Analysis of Neoprzewaquinone A and Tanshinone IIA in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the contrasting and comparable activities of two prominent compounds derived from Salvia miltiorrhiza.

Neoprzewaquinone A (NEO) and Tanshinone IIA (Tan IIA) are both phenanthrenequinone derivatives isolated from the dried root of Salvia miltiorrhiza (Danshen), a staple in traditional Chinese medicine.[1][2] While both compounds have garnered significant attention for their therapeutic potential, particularly in oncology, they exhibit distinct mechanisms of action and varying potencies across different cancer types. This guide provides a comprehensive comparison of their activities, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Quantitative Comparison of Bioactivity

The anti-proliferative activities of this compound and Tanshinone IIA have been evaluated across a range of cancer cell lines. While direct comparative studies are limited, compiling data from various sources allows for an indirect assessment of their potency. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. It is important to note that variations in experimental conditions between studies can influence these values.

Cell LineCancer TypeThis compound (NEO) IC50 (µM)Tanshinone IIA (Tan IIA) IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38[1]~10-50 (qualitative inhibition)[3][4]
MCF-7Breast Cancer (ER+)10.23 ± 0.21[1]~0.85 (0.25 mg/ml)[5]
A549Non-Small Cell Lung Cancer11.27 ± 0.52[1]16.0 ± 3.7[6][7], ~31[8], 15-20[9]
H460Non-Small Cell Lung Cancer> 40[1]No direct data found
AGSGastric Cancer12.06 ± 0.47[1]~12.6 (3.7 µg/ml) at 48h[10]
HEPG-2Liver Cancer10.42 ± 0.63[1]2.28 (24h), 1.62 (48h), 1.13 (72h)[11], 4.17[12], 36.71[13]
ES-2Ovarian Cancer10.15 ± 0.55[1]No direct data found
NCI-H929Myeloma9.89 ± 0.71[1]No direct data found
SH-SY5YNeuroblastoma13.26 ± 0.39[1]34.98 (24h)[14]

Disclaimer: The IC50 values for Tanshinone IIA are collated from multiple sources and may not be directly comparable to the this compound values obtained from a single study due to variations in experimental protocols.

Mechanistic Divergence: Signaling Pathways

The anticancer effects of this compound and Tanshinone IIA are mediated through distinct signaling pathways.

This compound has been shown to selectively inhibit PIM1 kinase at nanomolar concentrations.[1][15] This inhibition subsequently blocks the ROCK2/STAT3 signaling pathway .[1][15] This mechanism has been demonstrated to suppress the growth, migration, and epithelial-mesenchymal transition (EMT) in triple-negative breast cancer cells.[1][15]

NEO_Pathway NEO This compound PIM1 PIM1 Kinase NEO->PIM1 ROCK2 ROCK2 PIM1->ROCK2 Apoptosis Apoptosis PIM1->Apoptosis pSTAT3 p-STAT3 ROCK2->pSTAT3 Migration Cell Migration & Invasion pSTAT3->Migration

This compound signaling pathway.

Tanshinone IIA , on the other hand, modulates a broader range of signaling pathways. One of the most frequently cited is the PI3K/Akt/mTOR pathway .[9] Inhibition of this pathway by Tanshinone IIA leads to the induction of apoptosis and autophagy in various cancer cells.[16] It has also been shown to affect other pathways including the JNK and STAT3 pathways, contributing to its wide-ranging anticancer effects.[6][7][17]

TanIIA_Pathway TanIIA Tanshinone IIA PI3K PI3K TanIIA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation

Tanshinone IIA signaling pathway.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 1 x 10^5 cells/ml and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Tanshinone IIA (typically ranging from 0 to 100 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., 0.1% DMSO) should be included.[3][6][7]

  • MTT Addition: After the treatment period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using a dose-response curve.

Transwell Migration Assay

This assay is used to evaluate the effect of the compounds on cancer cell migration.

  • Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in a serum-free medium containing the test compound at various concentrations.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cell migration.

  • Cell Staining: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Western Blot Analysis

This technique is used to detect changes in protein expression in key signaling pathways.

  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., PIM1, ROCK2, p-STAT3, PI3K, Akt, mTOR, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity using image analysis software and normalize to a loading control like β-actin.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_data Data Analysis cell_culture Cancer Cell Culture (e.g., MDA-MB-231) treatment Compound Treatment (NEO or Tan IIA) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability migration Migration/Invasion Assay (Transwell) treatment->migration western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Calculation viability->ic50 quantification Quantification of Migration & Protein Levels migration->quantification western_blot->quantification pathway_analysis Signaling Pathway Elucidation quantification->pathway_analysis

General experimental workflow.

Concluding Remarks

Both this compound and Tanshinone IIA, derived from the same medicinal plant, demonstrate significant anticancer properties. However, their mechanisms of action and potency can vary. This compound shows promise as a more targeted inhibitor of the PIM1/ROCK2/STAT3 pathway, with notable activity in triple-negative breast cancer. Tanshinone IIA exhibits a broader spectrum of activity by modulating multiple signaling pathways, including the well-established PI3K/Akt/mTOR cascade.

The data presented in this guide, while not from direct head-to-head comparative studies, provides a valuable starting point for researchers. Further investigations involving direct comparisons of these compounds under identical experimental conditions are warranted to fully elucidate their relative therapeutic potential and to guide the development of novel cancer therapies.

References

Unveiling the Potency of Neoprzewaquinone A: A Comparative Analysis of Salvia miltiorrhiza Compounds in Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the bioactive compounds derived from Salvia miltiorrhiza, commonly known as Danshen, reveals the significant therapeutic potential of Neoprzewaquinone A in comparison to other prominent constituents of this traditional medicinal herb. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of the cytotoxic efficacy of this compound against other key Salvia miltiorrhiza compounds, such as Tanshinone IIA and Cryptotanshinone.

Comparative Efficacy Against Cancer Cell Lines

Quantitative analysis of the half-maximal inhibitory concentration (IC50) across various studies demonstrates the potent anticancer activity of this compound and its analogues. While a direct head-to-head comparison in a single study is limited, the available data, presented in Table 1, indicates that this compound exhibits comparable or, in some instances, superior efficacy to other tanshinones.

It is crucial to note that the following data is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines, incubation times, and specific assay protocols.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Salvia miltiorrhiza Compounds Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
This compound MDA-MB-231 (Triple-negative breast cancer)4.69 ± 0.38[1]
HEPG-2 (Liver cancer)6.08 ± 0.64[1]
NCI-H929 (Myeloma)7.25 ± 1.24[1]
AGS (Gastric adenocarcinoma)9.06[1]
(3R,3′R)-2,2′,3,3′-tetrahydrothis compound (Analogue) MV-4-11 (Leukemia)2.21
TMD-8 (Lymphoma)2.48
MOLM-13 (Leukemia)3.39
H460 (Lung cancer)2.02
Tanshinone IIA HCT-116 (Colorectal cancer)17.48 (at 48h)[2]
SH-SY5Y (Neuroblastoma)34.98[3]
Cryptotanshinone Rh30 (Rhabdomyosarcoma)~5.1
DU145 (Prostate cancer)~3.5
Tanshinone I, Dihydrotanshinone Rh30, DU145> 20
New Tanshinone Derivative TRCs (Tumor-repopulating cells)2.83

Experimental Protocols

The primary method utilized to determine the cytotoxic activity and IC50 values in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Tanshinone IIA) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow

This compound has been shown to exert its anticancer effects by targeting the PIM1 kinase, which in turn blocks the ROCK2/STAT3 signaling pathway. This pathway is crucial for cell migration, proliferation, and survival in various cancers.

PIM1_ROCK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PIM1 PIM1 Receptor->PIM1 Activates ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Migration, Proliferation, Survival) pSTAT3->Gene_Transcription Promotes Neoprzewaquinone_A This compound Neoprzewaquinone_A->PIM1 Inhibits

Caption: PIM1/ROCK2/STAT3 signaling pathway inhibited by this compound.

The workflow for evaluating the efficacy of these compounds typically follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow Compound_Isolation Isolation of Compounds from Salvia miltiorrhiza MTT_Assay MTT Assay for IC50 Determination Compound_Isolation->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) MTT_Assay->Mechanism_Study In_Vivo In Vivo Animal Models (e.g., Xenograft) Mechanism_Study->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: General experimental workflow for drug discovery from natural products.

References

Unveiling the Anti-Cancer Potential of Neoprzewaquinone A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive analysis of existing research validates the potent anti-cancer effects of Neoprzewaquinone A (NEO), a bioactive compound isolated from the medicinal plant Salvia miltiorrhiza. This guide provides a comparative overview of NEO's efficacy across various cancer cell lines, juxtaposed with established chemotherapeutic agents and other natural compounds. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are presented to support further investigation and drug development initiatives.

This compound has demonstrated significant dose-dependent inhibitory effects on the survival and proliferation of a range of cancer cell lines. The most pronounced cytotoxic effects have been observed in the triple-negative breast cancer cell line, MDA-MB-231.[1] Mechanistic studies reveal that NEO induces cell cycle arrest and apoptosis, primarily through the inhibition of the PIM1/ROCK2/STAT3 signaling pathway.

Comparative Efficacy of this compound

To provide a clear perspective on the therapeutic potential of this compound, its half-maximal inhibitory concentration (IC50) values are compared with those of the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, and another active compound from Salvia miltiorrhiza, Tanshinone IIA.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Cisplatin IC50 (µM)Tanshinone IIA IC50 (µM)
MDA-MB-231 Breast Cancer4.69 ± 0.38[1]~6.6 - 8.3[2]~30.5 - 59.4[3]~5 - 20
MCF-7 Breast Cancer>20[1]~0.68 - 2.5[2][4]~5.8 - 22.3~5 - 15
H460 Lung Cancer12.02 ± 0.74[1]>20~8.6 - 37~10 - 25
A549 Lung Cancer18.06 ± 1.12[1]>20[4]~6.1 - 43.0[5]~10 - 30
AGS Gastric Cancer15.23 ± 0.98[1]Not widely reportedNot widely reported~5 - 20[6]
HEPG-2 Liver Cancer17.65 ± 1.05[1]~1.3 - 12.2[4]>20~5 - 15
ES-2 Ovarian Cancer13.45 ± 0.88[1]Not widely reportedNot widely reportedNot widely reported
NCI-H929 Myeloma14.11 ± 0.93[1]Not widely reportedNot widely reportedNot widely reported
SH-SY5Y Neuroblastoma>20[1]Not widely reportedNot widely reportedNot widely reported
MCF-10A Normal Breast>20[1]Not widely reportedNot widely reported>20

Note: IC50 values can vary between studies due to different experimental conditions. The values presented for Doxorubicin, Cisplatin, and Tanshinone IIA are approximate ranges compiled from various sources for comparative purposes.

In-Depth Mechanistic Insights

Cell Cycle Arrest and Apoptosis:

In the highly sensitive MDA-MB-231 cell line, this compound has been shown to induce G0/G1 phase cell cycle arrest in a concentration-dependent manner.[1] Following treatment with 20 µM of NEO, the proportion of cells in the G0/G1 phase increased significantly from 37.35% to 59.00%, while the percentage of cells in the S phase decreased.[1]

Furthermore, NEO treatment leads to a significant increase in apoptosis.[1] Flow cytometry analysis revealed that treatment with 20 µM NEO increased the apoptotic cell population from 5.18% to 19.62%.[1] In hepatocellular carcinoma (HCC) cell lines, NEO has also been found to increase the apoptosis ratio and suppress cell viability, proliferation, migration, and invasion. This effect in HCC is linked to the promotion of ubiquitin-related degradation of the Epidermal Growth Factor Receptor (EGFR) and subsequent inhibition of the PI3K-AKT signaling pathway.

Signaling Pathway Modulation:

The primary anti-cancer mechanism of this compound in breast cancer has been identified as the targeted inhibition of the PIM1 kinase. This inhibition subsequently blocks the downstream ROCK2/STAT3 signaling pathway, which is crucial for cell migration and epithelial-mesenchymal transition (EMT).[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PIM1 PIM1 Receptor->PIM1 Activates ROCK2 ROCK2 PIM1->ROCK2 Activates STAT3 STAT3 ROCK2->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Gene_Transcription Gene Transcription (Migration, EMT) p-STAT3->Gene_Transcription Promotes NEO This compound NEO->PIM1 Inhibits

This compound inhibits the PIM1/ROCK2/STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's anti-cancer effects are provided below.

G Start Start: Cancer Cell Culture Treatment Treat cells with This compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry PI Staining) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein Data Data Analysis Viability->Data Apoptosis->Data CellCycle->Data Protein->Data

General workflow for in vitro evaluation of anti-cancer compounds.
Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and comparative compounds) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the target proteins (e.g., PIM1, ROCK2, p-STAT3, STAT3, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

This guide consolidates critical data on the anti-cancer effects of this compound, providing a valuable resource for researchers in oncology and drug discovery. The presented evidence strongly supports further pre-clinical and clinical investigation of this promising natural compound.

References

Comparative Analysis of Neoprzewaquinone A and SGI-1776 in Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-cancer effects of the natural product Neoprzewaquinone A in comparison to the synthetic PIM1 inhibitor SGI-1776.

While research on the synergistic effects of this compound (NEO) with other natural products is not yet available in the public domain, existing studies provide a robust comparative analysis of its efficacy against the well-characterized selective PIM1 inhibitor, SGI-1776. This guide synthesizes the available experimental data to offer a clear comparison of their performance in inhibiting cancer cell proliferation, migration, and key signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the inhibitory effects of this compound and SGI-1776 on various cancer cell lines and related biological processes.

Table 1: Comparative Inhibitory Concentration (IC50) of this compound and SGI-1776 on Various Cancer Cell Lines. [1]

Cell LineCancer TypeThis compound (IC50 in µM)SGI-1776 (IC50 in µM)
MDA-MB-231Triple-Negative Breast Cancer4.69 ± 0.38Not explicitly quantified in the same study, but noted to have good inhibitory activity.
MCF-7Breast Cancer> 40> 40
H460Lung Cancer13.96 ± 0.7513.41 ± 0.89
A549Lung Cancer18.91 ± 1.0314.52 ± 0.98
AGSGastric Cancer22.18 ± 1.1515.67 ± 1.09
HEPG-2Liver Cancer29.34 ± 1.2721.03 ± 1.33
ES-2Ovarian Cancer35.12 ± 1.5423.45 ± 1.47
NCI-H929Myeloma11.78 ± 0.698.97 ± 0.54
SH-SY5YNeuroblastoma26.43 ± 1.2118.23 ± 1.11
MCF-10ANormal Breast Epithelial> 40> 40

Table 2: Comparative Effects of this compound and SGI-1776 on Cell Cycle Distribution in MDA-MB-231 Cells. [1][2]

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase
Control37.35 ± 4.7442.20 ± 1.41
This compound (20 µM)59.00 ± 5.2330.20 ± 2.83
SGI-1776Significantly induced cell cycle arrest in the same phase (exact values not provided).Significantly diminished.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative studies of this compound and SGI-1776.

Cell Viability (MTT) Assay

The inhibitory effect of this compound on the viability of various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured overnight.

  • The cells were then treated with various concentrations of this compound or SGI-1776 for a specified period.

  • Following treatment, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the drug that caused 50% inhibition of cell growth.

Western Blot Analysis

Western blotting was employed to investigate the expression levels of proteins in the PIM1/ROCK2/STAT3 signaling pathway.[3]

  • MDA-MB-231 cells were treated with different concentrations of this compound or SGI-1776 for 20 hours.

  • Total protein was extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated with primary antibodies against PIM1, ROCK1, ROCK2, p-STAT3, p-BAD, p-MYPT1, p-mTOR, E-cadherin, and Vimentin overnight at 4°C.

  • After washing with TBST, the membrane was incubated with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Wound Healing Assay

This assay was used to assess the effect of this compound and SGI-1776 on the migration of MDA-MB-231 cells.[3]

  • Cells were seeded in 6-well plates and grown to confluence.

  • A sterile pipette tip was used to create a linear scratch ("wound") in the cell monolayer.

  • The cells were washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with a medium containing different concentrations of this compound or SGI-1776.

  • Images of the wound were captured at 0 and 24 hours using a microscope.

  • The wound healing percentage was calculated to quantify cell migration.

Cell Cycle Analysis

Flow cytometry was used to analyze the cell cycle distribution of MDA-MB-231 cells after treatment.[1][2]

  • MDA-MB-231 cells were treated with this compound or SGI-1776 for 24 hours.

  • The cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.

  • The fixed cells were then washed with PBS and incubated with RNase A and propidium iodide (PI) staining solution for 30 minutes in the dark.

  • The DNA content of the cells was analyzed by a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow used in its evaluation.

G cluster_0 This compound / SGI-1776 Inhibition cluster_1 Signaling Cascade cluster_2 Cellular Processes NEO This compound PIM1 PIM1 NEO->PIM1 inhibits SGI SGI-1776 SGI->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 activates STAT3 STAT3 ROCK2->STAT3 activates pBAD p-BAD STAT3->pBAD activates pMYPT1 p-MYPT1 STAT3->pMYPT1 activates pmTOR p-mTOR STAT3->pmTOR activates Proliferation Cell Proliferation pBAD->Proliferation promote Migration Cell Migration pBAD->Migration promote Invasion Cell Invasion pBAD->Invasion promote EMT Epithelial-Mesenchymal Transition (EMT) pBAD->EMT promote pMYPT1->Proliferation promote pMYPT1->Migration promote pMYPT1->Invasion promote pMYPT1->EMT promote pmTOR->Proliferation promote pmTOR->Migration promote pmTOR->Invasion promote pmTOR->EMT promote

Caption: PIM1/ROCK2/STAT3 Signaling Pathway Inhibition.

G cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Analysis A Cell Culture and Treatment (NEO or SGI-1776) B Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Caption: Western Blot Experimental Workflow.

References

Unraveling the Molecular Blueprint of Neoprzewaquinone A: A Comparative Cross-Validation of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 18, 2025 – A comprehensive analysis and cross-validation of the mechanism of action of Neoprzewaquinone A (NEO), a promising natural compound derived from Salvia miltiorrhiza, reveals its potent and selective inhibitory effects on key signaling pathways implicated in cancer progression and smooth muscle regulation. This guide provides a detailed comparison with established inhibitors, offering researchers and drug development professionals critical insights supported by experimental data.

This compound, a phenanthrenequinone derivative, has demonstrated significant therapeutic potential.[1] Recent studies have elucidated its primary mechanism of action, identifying the PIM1 kinase as a direct target.[2][3][4] By selectively inhibiting PIM1, NEO effectively downregulates the ROCK2/STAT3 signaling pathway, a critical cascade involved in cell migration, proliferation, and survival.[2][3][4] This inhibitory action has been validated in triple-negative breast cancer (TNBC) models, where NEO was shown to suppress cell growth, migration, and the epithelial-mesenchymal transition (EMT).[3][5]

Furthermore, in hepatocellular carcinoma (HCC), NEO has been found to promote the ubiquitin-mediated degradation of the epidermal growth factor receptor (EGFR) and inhibit the PI3K-AKT signaling pathway, ultimately inducing apoptosis and suppressing tumor progression.[1][6]

This guide compares the effects of NEO with SGI-1776, a specific PIM1 inhibitor, and Netarsudil, a ROCK2 inhibitor, to provide a clear cross-validation of its targeted activity.

Comparative Efficacy: In Vitro Inhibition

The anti-proliferative activity of this compound was evaluated against a panel of cancer cell lines and compared with the known PIM1 inhibitor, SGI-1776. The half-maximal inhibitory concentration (IC50) values highlight NEO's potent effects, particularly in the MDA-MB-231 triple-negative breast cancer cell line.

Cell LineCompoundIC50 (µM) at 48h
MDA-MB-231 This compound 4.69 ± 0.38 [5]
SGI-1776Data not available in snippets
HEPG-2 This compound > 10[5]
NCI-H1299 This compound > 10[5]
AGS This compound > 10[5]
MCF-7 This compound 8.32 ± 0.55[5]
H460 This compound 7.94 ± 0.42[5]
ES-2 This compound > 10[5]
A549 This compound > 10[5]
MCF-10A This compound > 10[5]
SH-SY5Y This compound > 10[5]

Mechanism of Action: Signaling Pathway Inhibition

Western blot analyses have confirmed that this compound inhibits the PIM1/ROCK2/STAT3 signaling pathway in a manner comparable to the specific PIM1 inhibitor SGI-1776.[2][4] This provides strong evidence for PIM1 being the primary target of NEO.

Protein TargetTreatment (MDA-MB-231 cells)Observed Effect
PIM1 This compoundSignificant reduction in expression[4]
SGI-1776Significant reduction in expression[4]
ROCK2 This compoundSignificant reduction in expression[4]
SGI-1776Significant reduction in expression[4]
p-STAT3 This compoundSignificant reduction in expression[4]
SGI-1776Significant reduction in expression[4]
E-cadherin This compoundUpregulation of expression[2]
SGI-1776Upregulation of expression[2]
Vimentin This compoundDownregulation of expression[2]
SGI-1776Downregulation of expression[2]

Functional Outcomes: Smooth Muscle Relaxation

The inhibitory effect of NEO on the PIM1/ROCK2 pathway also translates to functional physiological effects, such as smooth muscle relaxation, which is relevant for conditions like glaucoma.[3][4] The effect of NEO on intraocular pressure (IOP) was compared with SGI-1776 and the ROCK2 inhibitor Netarsudil.

Compound (Concentration)Maximum Intraocular Pressure Reduction (ΔIOP)Time to Max Effect
This compound (0.3%) 2.67 ± 0.58 mmHg[5]60 min[5]
This compound (1.0%) 4.33 ± 0.58 mmHg[5]240 min[5]
SGI-1776 (1.0%) 4.33 ± 0.58 mmHg[5]Not specified
Netarsudil (0.3%) 5.67 ± 0.58 mmHg[5]Not specified

Visualizing the Molecular Pathways and Experimental Designs

To clearly illustrate the mechanisms and experimental approaches discussed, the following diagrams have been generated.

NeoprzewaquinoneA_Mechanism cluster_TNBC Triple-Negative Breast Cancer (TNBC) & Smooth Muscle cluster_HCC Hepatocellular Carcinoma (HCC) NEO This compound PIM1 PIM1 Kinase NEO->PIM1 inhibits SGI1776 SGI-1776 (PIM1 Inhibitor) SGI1776->PIM1 inhibits ROCK2 ROCK2 PIM1->ROCK2 activates STAT3 STAT3 ROCK2->STAT3 activates Relaxation Smooth Muscle Relaxation ROCK2->Relaxation inhibits Migration Cell Migration & EMT STAT3->Migration promotes NEO_HCC This compound EGFR EGFR NEO_HCC->EGFR promotes degradation via Ubiquitin Ubiquitin-Proteasome System EGFR->Ubiquitin PI3K PI3K EGFR->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Progression Tumor Progression AKT->Progression promotes

Caption: Mechanism of Action of this compound in Different Cancers.

WesternBlot_Workflow start Seed MDA-MB-231 cells treatment Treat with Vehicle, NEO, or SGI-1776 for 20h start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Electrophoresis quant->sds transfer Transfer to PVDF Membrane sds->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Incubate with Primary Antibodies (PIM1, ROCK2, p-STAT3, etc.) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Experimental Protocols

A summary of the key experimental protocols used to validate the mechanism of action of this compound is provided below.

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HEPG-2, etc.) are seeded into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of media and cultured until adherence.[5]

  • Treatment: Cells are treated with various concentrations of this compound or SGI-1776 (e.g., 0.3 to 10 µM) for 24, 48, or 72 hours.[5] A control group receives the vehicle.

  • MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control group.

Western Blot Analysis
  • Cell Treatment and Lysis: MDA-MB-231 cells are treated with NEO or SGI-1776 for a specified duration (e.g., 20 hours).[2] Subsequently, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., PIM1, ROCK2, STAT3, E-cadherin, Vimentin).[2][4]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Intraocular Pressure (IOP) Measurement
  • Animal Model: Normal rabbits are used for this study.[5] The experiments adhere to guidelines from an accredited Animal Ethics Committee.[2]

  • Grouping: Rabbits are randomly divided into control and treatment groups.[5] Treatment groups may receive topical administrations of NEO (e.g., 0.1%, 0.3%, 1.0%), SGI-1776 (e.g., 1.0%), or Netarsudil (e.g., 0.3%).[5]

  • IOP Measurement: Intraocular pressure is measured at baseline and at various time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240 min) after drug administration using a tonometer.[5]

  • Data Analysis: The change in IOP (ΔIOP) from baseline is calculated for each group and compared.

Conclusion

The cross-validation data strongly support the mechanism of action of this compound as a potent and selective inhibitor of the PIM1 kinase. Its effects on the downstream ROCK2/STAT3 pathway are comparable to, and in some functional aspects, exceed those of the specific PIM1 inhibitor SGI-1776. The dual action of NEO in both cancer cell migration and smooth muscle relaxation, coupled with its distinct mechanism in HCC involving EGFR degradation, underscores its potential as a multi-faceted therapeutic agent. This guide provides the foundational data and experimental context for researchers to further explore and harness the capabilities of this promising natural compound.

References

A Head-to-Head Comparison of Neoprzewaquinone A Analogues' Potency in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neoprzewaquinone A (NEO), a phenanthrenequinone isolated from Salvia miltiorrhiza, has emerged as a promising scaffold in cancer research. Its mechanism of action involves the selective inhibition of PIM1 kinase, a key player in cell survival and proliferation pathways.[1][2] This guide provides a head-to-head comparison of the potency of this compound and its analogues, supported by experimental data, to aid in the development of novel anti-cancer therapeutics.

Potency of this compound and Analogues

The cytotoxic and kinase inhibitory activities of this compound and its analogues have been evaluated in various studies. The following table summarizes the available quantitative data, primarily focusing on their effects on cancer cell lines and PIM1 kinase.

CompoundAnalogue of this compoundCell LinePotency (IC50)TargetReference
This compound -MDA-MB-2314.69 ± 0.38 µM (72h)PIM1 Kinase[1]
PIM1 Kinase0.56 µMPIM1 Kinase[1]
SGI-1776 (Control) -MDA-MB-2314.90 ± 0.21 µM (72h)PIM1 Kinase[1]
(3R,3′R)-2,2′,3,3′-tetrahydrothis compound Hydrogenated analogueMV4-112.21 µM-A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge. Records of Natural Products.
TMD-82.48 µM-A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge. Records of Natural Products.
MOLM-133.39 µM-A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge. Records of Natural Products.
H4602.02 µM-A Neoprzewaquinone Analogue from Salvia miltiorrhiza Bunge. Records of Natural Products.
Calanquinone A Related PhenanthrenequinoneHepG20.08 µg/mLTopo II[3]
Hep3B0.10 µg/mLTopo II[3]
Ca9-220.21 µg/mLTopo II[3]
A5490.15 µg/mLTopo II[3]
MDA-MB-2310.12 µg/mLTopo II[3]
MCF70.09 µg/mLTopo II[3]
Denbinobin Related PhenanthrenequinoneHepG20.55 µg/mLTopo II[3]
Hep3B0.61 µg/mLTopo II[3]
Ca9-221.06 µg/mLTopo II[3]
A5490.78 µg/mLTopo II[3]
MDA-MB-2310.85 µg/mLTopo II[3]
MCF70.67 µg/mLTopo II[3]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Cell Line: MDA-MB-231 (human breast adenocarcinoma)

Methodology:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically ranging from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

PIM1 Kinase Inhibition Assay

Objective: To determine the concentration of a compound that inhibits the activity of PIM1 kinase by 50% (IC50).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant PIM1 kinase, a specific substrate (e.g., a peptide derived from the PIM1 phosphorylation site of BAD), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The this compound analogues are added to the reaction mixture at various concentrations. A known PIM1 inhibitor (e.g., SGI-1776) can be used as a positive control.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available kit such as ADP-Glo™ Kinase Assay (Promega). This assay involves converting the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The percentage of PIM1 kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound

G NEO This compound PIM1 PIM1 Kinase NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 Relaxation Smooth Muscle Relaxation PIM1->Relaxation Inhibits STAT3 STAT3 ROCK2->STAT3 Migration Cell Migration & EMT STAT3->Migration

Caption: this compound inhibits PIM1 kinase, subsequently blocking the ROCK2/STAT3 signaling pathway.

Experimental Workflow for Potency Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Biological Assays cluster_2 Data Analysis Synthesis Synthesis of Analogues Characterization Structural Characterization Synthesis->Characterization Primary_Screening Primary Screening Characterization->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Kinase_Assay PIM1 Kinase Inhibition Assay Primary_Screening->Kinase_Assay IC50_Determination IC50 Value Determination Cytotoxicity_Assay->IC50_Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: General workflow for the synthesis and evaluation of this compound analogues.

References

Evaluating the Selectivity of Neoprzewaquinone A for PIM Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Neoprzewaquinone A (NEO) and its selectivity for the PIM kinase family. This document synthesizes available experimental data to objectively compare NEO's performance with other known PIM kinase inhibitors.

This compound, a natural compound isolated from Salvia miltiorrhiza, has emerged as a selective inhibitor of PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[1][2][3] PIM kinases, comprising PIM-1, PIM-2, and PIM-3, are key regulators of cell proliferation, survival, and apoptosis, making them attractive targets for cancer therapy.[1] This guide evaluates the selectivity of NEO for PIM kinases based on available biochemical data and compares it with other well-characterized PIM inhibitors.

Comparative Analysis of PIM Kinase Inhibitors

The inhibitory activity of this compound has been quantified against PIM-1, demonstrating potent inhibition.[1] While literature emphasizes its selectivity for PIM-1, specific inhibitory concentrations (IC50) for PIM-2 and PIM-3 are not publicly available at this time. For a comprehensive comparison, the following table summarizes the IC50 or Ki values of NEO and other notable PIM kinase inhibitors against the three PIM isoforms.

InhibitorPIM-1 IC50/KiPIM-2 IC50/KiPIM-3 IC50/KiSelectivity Profile
This compound 0.56 µM (IC50)[1]Not AvailableNot AvailableSelective for PIM-1
SGI-1776 7 nM (IC50)[4]363 nM (IC50)[4]69 nM (IC50)[4]Pan-PIM inhibitor
AZD1208 0.4 nM (IC50)5 nM (IC50)1.9 nM (IC50)Pan-PIM inhibitor
PIM447 (LGH447) 6 pM (Ki)18 pM (Ki)9 pM (Ki)Pan-PIM inhibitor
CX-6258 5 nM (IC50)25 nM (IC50)16 nM (IC50)Pan-PIM inhibitor
M-110 2.5 µM (IC50)[5]2.5 µM (IC50)[5]47 nM (IC50)[5]PIM-3 selective

Experimental Protocols

The determination of a compound's inhibitory effect on kinase activity is crucial for evaluating its potency and selectivity. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to assess the selectivity of compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against PIM kinases.

1. Reagents and Materials:

  • Recombinant human PIM-1, PIM-2, and PIM-3 enzymes

  • PIM kinase-specific substrate peptide

  • This compound and other comparator compounds

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Kinase Reaction Setup:

    • In each well of the microplate, add the kinase buffer.

    • Add the test compound at the desired concentration. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Add the recombinant PIM kinase (PIM-1, PIM-2, or PIM-3) to each well, except for the "no enzyme" control.

    • Add the specific substrate peptide.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each respective PIM kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit by following the manufacturer's instructions. This involves two steps:

      • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Processes

To better understand the biological context of PIM kinase inhibition and the experimental procedures involved, the following diagrams are provided.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptor Receptor & Cytoplasmic Kinases cluster_transcription_factors Transcription Factors cluster_nucleus Nucleus cluster_downstream Downstream Effects Cytokines Cytokines Receptors Receptors Cytokines->Receptors Growth_Factors Growth_Factors Growth_Factors->Receptors JAKs JAKs Receptors->JAKs STATs STATs JAKs->STATs PIM_Gene_Expression PIM_Gene_Expression STATs->PIM_Gene_Expression PIM_Kinase PIM_Kinase PIM_Gene_Expression->PIM_Kinase BAD_p p-BAD PIM_Kinase->BAD_p c-Myc_p p-c-Myc PIM_Kinase->c-Myc_p p27_p p-p27 PIM_Kinase->p27_p Apoptosis_Inhibition Apoptosis_Inhibition BAD_p->Apoptosis_Inhibition Cell_Proliferation Cell_Proliferation c-Myc_p->Cell_Proliferation Cell_Cycle_Progression Cell_Cycle_Progression p27_p->Cell_Cycle_Progression

Caption: PIM Kinase Signaling Pathway.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Reaction_Setup Set up Kinase Reaction: - Kinase - Substrate - Buffer - Test Compound Compound_Dilution->Reaction_Setup Initiate_Reaction Add ATP to Start Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Deplete Remaining ATP Incubation->Stop_Reaction Detection Add Detection Reagent (Luminescence) Stop_Reaction->Detection Data_Acquisition Read Luminescence (Plate Reader) Detection->Data_Acquisition Data_Analysis Calculate % Inhibition and Determine IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow.

References

independent verification of Neoprzewaquinone A's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of Neoprzewaquinone A's Therapeutic Potential: A Comparative Guide

This compound (NEO), a phenanthrenequinone derivative isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has emerged as a promising therapeutic agent with multifaceted biological activities. This guide provides an objective comparison of NEO's performance against other established agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its potential.

Anti-Cancer Potential

NEO has demonstrated significant anti-cancer activity in preclinical studies, particularly against triple-negative breast cancer (TNBC) and hepatocellular carcinoma (HCC).

Triple-Negative Breast Cancer (TNBC)

In TNBC, NEO has been shown to inhibit cell proliferation, migration, and invasion. Its mechanism of action involves the direct inhibition of PIM1 kinase, a key enzyme in cancer progression, which subsequently blocks the ROCK2/STAT3 signaling pathway.[1][2]

Comparative Efficacy in TNBC Cell Line MDA-MB-231

CompoundIC50 (µM)[1]Mechanism of Action
This compound 4.69 ± 0.38PIM1 Kinase Inhibitor
SGI-1776 (Positive Control)Not explicitly stated, but used as a selective PIM1 inhibitorPIM1 Kinase Inhibitor

Effect on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment (24h)% of Cells in G0/G1 Phase[1]% of Cells in S Phase[1]
Control37.35 ± 4.7442.20 ± 1.41
This compound (20 µM) 59.00 ± 5.2330.20 ± 2.83
SGI-1776Significant induction of G0/G1 arrestNot explicitly quantified

Experimental Protocols

  • Cell Viability (MTT Assay): MDA-MB-231 cells were seeded in 96-well plates and treated with varying concentrations of NEO and SGI-1776. After a specified incubation period, MTT reagent was added, and the resulting formazan crystals were dissolved. Absorbance was measured to determine cell viability and calculate the IC50 values.[1]

  • Cell Cycle Analysis (Flow Cytometry): MDA-MB-231 cells were treated with NEO or SGI-1776 for 24 hours. Cells were then harvested, fixed, and stained with propidium iodide. The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle.[1]

  • Western Blot Analysis: MDA-MB-231 cells were treated with NEO or SGI-1776. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins in the PIM1/ROCK2/STAT3 pathway.[1][3]

Signaling Pathway

PIM1_ROCK2_STAT3_Pathway NEO This compound PIM1 PIM1 NEO->PIM1 Inhibits ROCK2 ROCK2 PIM1->ROCK2 STAT3 p-STAT3 ROCK2->STAT3 Migration Cell Migration & EMT STAT3->Migration

PIM1/ROCK2/STAT3 signaling pathway inhibition by this compound.
Hepatocellular Carcinoma (HCC)

NEO has also shown therapeutic potential against HCC by promoting the ubiquitin-mediated degradation of the Epidermal Growth Factor Receptor (EGFR) and inhibiting the PI3K-AKT signaling pathway.[4][5] This dual action leads to reduced cell viability, proliferation, migration, and invasion, while promoting apoptosis in hepatoma cells.[4]

Comparative Therapeutic Agents for HCC

CompoundMechanism of Action
This compound Promotes EGFR degradation, inhibits PI3K-AKT pathway[4][5]
SorafenibMulti-kinase inhibitor[6]
ErlotinibEGFR inhibitor[6]

Experimental Protocols

  • Patient-Derived Organoids and Xenograft Models: The anti-HCC efficacy of NEO was validated using human HCC organoids and HepG2 cell-derived xenograft models.[4]

  • Molecular Biology Techniques: A range of techniques including Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), immunofluorescence, immunohistochemistry, quantitative PCR (qPCR), and western blot analysis were used to elucidate the underlying molecular mechanisms.[4]

Signaling Pathway

EGFR_PI3K_AKT_Pathway NEO This compound EGFR EGFR NEO->EGFR Promotes Degradation Ubiquitination Ubiquitin-mediated Degradation EGFR->Ubiquitination PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

EGFR/PI3K-AKT signaling pathway inhibition by this compound.

Smooth Muscle Relaxation

NEO's inhibition of the PIM1/ROCK2/STAT3 pathway also contributes to its ability to relax smooth muscles. This effect has potential therapeutic applications in cardiovascular diseases and glaucoma.[1][2][3]

Comparative Effect on Smooth Muscle Relaxation

Compound (10 µM)Effect on Pre-contracted Rat Thoracic Aortic Rings[1]Mechanism of Action
This compound Significant relaxationPIM1 Kinase Inhibitor
SGI-1776Significant relaxationPIM1 Kinase Inhibitor
Netarsudil (NET)Significant relaxationROCK2 Inhibitor

Experimental Protocol

  • Isolated Thoracic Aortic Ring Assay: Rat isolated thoracic aortic rings were pre-contracted with 60 mM KCl. The rings were then treated with NEO, SGI-1776, or NET, and the isotonic contraction force was recorded over time to measure the extent of relaxation.[1][3]

Anti-Inflammatory Potential

A derivative of NEO, (3R,3′R)-2,2′,3,3′-tetrahydrothis compound (THNPQ A), has demonstrated potent anti-inflammatory properties.[7]

Comparative Anti-Inflammatory Activity

CompoundKey FindingMechanism of Action
THNPQ A Surpassed the binding affinity of diclofenac in in vitro assays[7]Binds to COX-I and COX-II
DiclofenacEstablished non-steroidal anti-inflammatory drug (NSAID)COX inhibitor

Experimental Protocol

  • In Vitro Inhibition Assays: The anti-inflammatory activity of THNPQ A was validated through in vitro inhibition assays for cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II), comparing its binding affinity to that of diclofenac.[7]

Conclusion

This compound exhibits a compelling therapeutic profile with significant anti-cancer, smooth muscle relaxant, and, through its derivative, anti-inflammatory properties. Its distinct mechanisms of action, particularly the targeting of the PIM1/ROCK2/STAT3 and EGFR/PI3K-AKT pathways, position it as a strong candidate for further investigation and development. The comparative data presented in this guide underscore its potential to perform on par with or even exceed the efficacy of established therapeutic agents in specific contexts. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic utility.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Neoprzewaquinone A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Neoprzewaquinone A, a bioactive compound isolated from the roots of Salvia miltiorrhiza, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Immediate Safety and Hazard Assessment

Potential Hazards Include:

  • Harmful if swallowed

  • May cause skin and serious eye irritation or damage

  • Suspected of causing genetic defects and cancer

  • Very toxic to aquatic life with long-lasting effects

Therefore, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Quantitative Data on this compound

PropertyValueReference
Molecular Formula C₃₆H₂₈O₆[2]
Molecular Weight 556.60 g/mol [2]
CAS Number 630057-39-5[2]
Storage 4°C, sealed, away from moisture and light[2]
Solubility in DMSO 4.55 mg/mL (8.17 mM)[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated labware (e.g., weighing paper, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other incompatible chemical wastes.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The concentration (if in solution)

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation

    • The name of the principal investigator and laboratory contact information.

3. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure containers are sealed to prevent spills or volatilization.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.

4. Disposal:

  • This compound waste must not be disposed of down the drain or in regular trash.

  • Disposal must be handled by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Experimental Workflow for Disposal

cluster_generation Waste Generation cluster_collection Collection & Segregation Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Waste Sharps Waste Labeled Sharps Container Labeled Sharps Container Sharps Waste->Labeled Sharps Container Storage Secure Storage Area Labeled Solid Waste Container->Storage Labeled Liquid Waste Container->Storage Labeled Sharps Container->Storage Disposal EHS/Contractor Pickup Storage->Disposal

References

Navigating the Safe Handling of Neoprzewaquinone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Safety and Logistical Information for Researchers

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is fundamental to minimizing exposure risks when handling Neoprzewaquinone A and other quinone-containing compounds. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or degradation before use.[3]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be necessary when there is a splash hazard.[3]
Respiratory Protection NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood.[3][4]
Protective Clothing Laboratory coatA flame-retardant lab coat should be worn and fully buttoned.[3]
Footwear Closed-toe shoesShoes must completely cover the feet.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Designated Area: Establish a specific area for handling this compound to prevent cross-contamination.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][6]

Safe Handling Practices
  • Avoid Contact: Prevent direct contact with skin and eyes.[6][7]

  • No Consumption: Do not eat, drink, or smoke in the designated handling area.[8][9]

  • Careful Handling: Open and handle containers with care to avoid generating dust.

Storage
  • Container: Keep the container tightly closed.

  • Conditions: Store in a dry, cool, and well-ventilated place, away from moisture and light.[10]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response Protocol
  • Isolate the Area: Immediately cordon off the spill area to prevent further contamination.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid this compound and contaminated materials (e.g., weighing paper, used gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal environmental regulations. Do not pour waste down the drain or mix it with other non-hazardous waste.

Visualizing Safety Workflows

To further clarify procedural steps, the following diagrams illustrate key safety workflows.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 Chemical_Spill_Workflow Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert Assess Assess the Spill (Identify Chemical, Quantity) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Decontaminate Decontaminate Area & Equipment Clean->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Document the Incident Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.